O-(2-Chloro-6-fluorobenzyl)hydroxylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-[(2-chloro-6-fluorophenyl)methyl]hydroxylamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO/c8-6-2-1-3-7(9)5(6)4-11-10/h1-3H,4,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROSJIONKOYASE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
O-(2-Chloro-6-fluorobenzyl)hydroxylamine chemical properties
An In-depth Technical Guide to O-(2-Chloro-6-fluorobenzyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound and its salts are important chemical intermediates, primarily utilized as building blocks in organic synthesis. Their value lies in the unique combination of a reactive hydroxylamine moiety and a substituted benzyl group. This structure is of particular interest to the pharmaceutical industry, where it can be incorporated into more complex molecules to develop novel therapeutic agents. The presence of both chloro and fluoro substituents on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredients (APIs), potentially enhancing their biological activity. This guide provides a comprehensive overview of the known chemical properties, a proposed synthesis pathway, and potential applications of this compound.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | This compound HCl | N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine |
| CAS Number | 227759-36-6[1] | 93081-15-3[2][3] | 175136-75-1[4] |
| Molecular Formula | C₇H₇ClFNO[1] | C₇H₇ClFNO·HCl (C₇H₈Cl₂FNO)[2] | C₁₄H₁₁Cl₂F₂NO[4] |
| Molecular Weight | 175.59 g/mol [1] | 212.05 g/mol [2] | 318.15 g/mol [4] |
| Appearance | Not specified | Not specified | Light yellow crystal powder[4] |
| Melting Point | Not specified | Not specified | 169 °C[4] |
| Boiling Point | Not specified | Not specified | 424.6 ± 45.0 °C (Predicted)[4] |
| Water Solubility | Not specified | Not specified | 0.9 µg/mL[4] |
Synthesis and Reactivity
This compound is synthesized from its precursor, 2-Chloro-6-fluorobenzyl chloride. The overall synthetic pathway involves two key steps: the synthesis of the benzyl chloride precursor and its subsequent reaction with a hydroxylamine equivalent.
Synthesis of the Precursor: 2-Chloro-6-fluorobenzyl chloride
The synthesis of 2-Chloro-6-fluorobenzyl chloride is typically achieved through the chlorination of 2-chloro-6-fluorotoluene.[5] This reaction requires careful control of conditions to ensure high yield and purity of the desired monochlorinated product.[5]
Experimental Protocol: Chlorination of 2-chloro-6-fluorotoluene
This protocol is based on a general method described in patent literature for the synthesis of 2-chloro-6-fluorobenzaldehyde, for which 2-chloro-6-fluorobenzyl chloride is an intermediate.[6][7]
-
Materials: 2-chloro-6-fluorotoluene, phosphorus trichloride (optional catalyst), chlorine gas.
-
Apparatus: A 500 mL four-necked glass reaction flask equipped with a reflux condenser, a gas inlet tube, a thermometer, and a tail gas absorption device. A metal halide lamp is used for illumination.
-
Procedure:
-
Charge the reaction flask with 250 g of 2-chloro-6-fluorotoluene and optionally, a catalytic amount of phosphorus trichloride (e.g., 0.5 mL) to improve product quality.[7]
-
Heat the reaction mixture to a temperature between 150-180 °C.[7]
-
Under irradiation from a metal halide lamp, introduce chlorine gas into the reaction mixture.
-
Monitor the reaction progress by gas chromatography to determine the content of 2-chloro-6-fluorobenzyl chloride.
-
Once the desired level of conversion is achieved, stop the chlorine gas flow.
-
Introduce an inert gas, such as nitrogen, to purge any unreacted chlorine from the system.[7]
-
The resulting crude 2-chloro-6-fluorobenzyl chloride can then be used in the subsequent step, potentially after purification by distillation.
-
Synthesis of this compound
The conversion of 2-Chloro-6-fluorobenzyl chloride to this compound involves a nucleophilic substitution reaction. The chloromethyl group of 2-Chloro-6-fluorobenzyl chloride is reactive towards nucleophiles like hydroxylamine.[5] While a specific protocol for this exact transformation is not detailed in the available literature, a general and analogous method can be inferred from the synthesis of similar compounds, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride.[8]
Proposed Experimental Protocol:
This proposed protocol is based on the well-established synthesis of related O-benzylhydroxylamines.
-
Materials: 2-Chloro-6-fluorobenzyl chloride, N-hydroxyphthalimide, a suitable base (e.g., potassium carbonate), a suitable solvent (e.g., dimethylformamide - DMF), hydrazine hydrate, and hydrochloric acid.
-
Procedure:
-
Step 1: N-Alkylation of N-hydroxyphthalimide:
-
Dissolve N-hydroxyphthalimide and a base, such as potassium carbonate, in DMF.
-
Add 2-Chloro-6-fluorobenzyl chloride to the solution and stir the mixture, likely at an elevated temperature, to facilitate the reaction.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by pouring it into water and extracting the product, N-((2-chloro-6-fluorobenzyl)oxy)phthalimide, with an organic solvent.
-
-
Step 2: Hydrazinolysis and Salt Formation:
-
Dissolve the crude N-((2-chloro-6-fluorobenzyl)oxy)phthalimide in a solvent like ethanol.
-
Add hydrazine hydrate to the solution and reflux the mixture to cleave the phthalimide group.
-
After cooling, the phthalhydrazide byproduct precipitates and can be removed by filtration.
-
The filtrate, containing the free this compound, is then acidified with hydrochloric acid to precipitate the hydrochloride salt, which can be collected by filtration and purified by recrystallization.
-
-
Reactivity
The primary reactivity of this compound centers around the hydroxylamine functional group. This group is nucleophilic and can react with electrophiles. A key application is its reaction with carbonyl compounds (aldehydes and ketones) to form oxime ethers. This reaction is often used in analytical chemistry for the derivatization of carbonyl-containing molecules to improve their detection and quantification by methods such as gas chromatography (GC) and liquid chromatography (LC).[9]
Applications in Drug Development
This compound serves as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical applications.[2] Its utility in drug design is attributed to:
-
Scaffold for Further Elaboration: The hydroxylamine moiety provides a reactive handle for attaching the 2-chloro-6-fluorobenzyl group to other molecular scaffolds.
-
Modulation of Physicochemical Properties: The presence of the halogenated benzyl group can influence the lipophilicity, metabolic stability, and binding interactions of the parent molecule.
-
Bioisosteric Replacement: The O-benzylhydroxylamine group can be used as a bioisostere for other functional groups in known active compounds to explore structure-activity relationships (SAR).
While specific examples of marketed drugs containing the this compound core are not readily identifiable, this class of compounds is frequently employed in the synthesis of potential therapeutic agents, including those with antimicrobial or anti-inflammatory properties.[2] The broader family of hydroxylamine derivatives has been investigated for a range of biological activities.[10]
Visualizations
Proposed Synthetic Pathway
The following diagram illustrates the proposed two-step synthesis of this compound hydrochloride.
Caption: Proposed synthesis of this compound HCl.
Experimental Workflow for Synthesis and Purification
The logical workflow for the synthesis and subsequent purification of the target compound is outlined below.
Caption: Workflow for synthesis and purification.
Conclusion
This compound is a valuable chemical intermediate with clear potential in the field of drug discovery and development. While detailed experimental data for this specific molecule is sparse in publicly accessible literature, its synthesis can be reliably predicted based on established chemical principles and analogous reactions. The structured presentation of the available data and proposed experimental pathways in this guide aims to support researchers in the effective utilization of this compound in their synthetic endeavors. Further research into the specific biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
- 1. This compound | C7H7ClFNO | CID 454219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. O-[(2-Chloro-6-fluorophenyl)methyl]hydroxylamine hydrochloride [myskinrecipes.com]
- 3. 93081-15-3|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 4. echemi.com [echemi.com]
- 5. nbinno.com [nbinno.com]
- 6. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 7. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 8. New compounds: synthesis of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Synthesis of O-(2-Chloro-6-fluorobenzyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for O-(2-Chloro-6-fluorobenzyl)hydroxylamine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is presented as a robust three-step process, commencing with the preparation of 2-chloro-6-fluorobenzyl chloride, followed by the formation of an N-protected intermediate, and culminating in the liberation of the desired hydroxylamine derivative. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to facilitate replication and further research.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved through a well-established three-step sequence. This pathway offers a reliable and scalable method for the production of the target molecule.
Figure 1: Overall synthesis pathway for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for clarity and reproducibility.
Step 1: Synthesis of 2-Chloro-6-fluorobenzyl chloride
The initial step involves the free-radical chlorination of 2-chloro-6-fluorotoluene to yield the corresponding benzyl chloride. This reaction is a critical precursor for the subsequent O-alkylation.
Experimental Protocol:
A mixture of 2-chloro-6-fluorotoluene (1.0 eq), sulfuryl chloride (1.0 eq), and a radical initiator such as dibenzoyl peroxide (0.01 eq) is heated at 100-110°C for 3 hours.[1] The progress of the reaction should be monitored by an appropriate technique like gas chromatography (GC). Upon completion, the reaction mixture is distilled to afford 2-chloro-6-fluorobenzyl chloride.[1]
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Purity | Boiling Point (°C) |
| 2-Chloro-6-fluorotoluene | 144.57 | 1.0 | >98% | 159-161 |
| Sulfuryl chloride | 134.97 | 1.0 | >97% | 69.3 |
| Dibenzoyl peroxide | 242.23 | 0.01 | >98% | Decomposes |
| 2-Chloro-6-fluorobenzyl chloride | 179.02 | - | >98% | 78-82 (at 10 mmHg) |
Table 1: Reagents and product specifications for the synthesis of 2-chloro-6-fluorobenzyl chloride.
Figure 2: Experimental workflow for the synthesis of 2-chloro-6-fluorobenzyl chloride.
Step 2: Synthesis of N-(2-Chloro-6-fluorobenzyloxy)phthalimide
This step involves the O-alkylation of N-hydroxyphthalimide with the previously synthesized 2-chloro-6-fluorobenzyl chloride. This reaction proceeds via a nucleophilic substitution mechanism.
Experimental Protocol:
To a solution of N-hydroxyphthalimide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), a base like potassium carbonate (1.1 eq) is added. The mixture is stirred at room temperature, followed by the addition of 2-chloro-6-fluorobenzyl chloride (1.0 eq). The reaction is then heated and monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is worked up by pouring it into water and filtering the resulting precipitate. The crude product is then washed and dried.
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Purity | Melting Point (°C) |
| 2-Chloro-6-fluorobenzyl chloride | 179.02 | 1.0 | >98% | - |
| N-Hydroxyphthalimide | 163.13 | 1.0 | >98% | 232-235 |
| Potassium carbonate | 138.21 | 1.1 | >99% | 891 |
| N-(2-Chloro-6-fluorobenzyloxy)phthalimide | 321.70 | - | >95% | Not available |
Table 2: Reagents and product specifications for the synthesis of N-(2-Chloro-6-fluorobenzyloxy)phthalimide.
Step 3: Synthesis of this compound
The final step is the deprotection of the phthalimide group to yield the target hydroxylamine. This can be achieved through either hydrazinolysis or acidic hydrolysis. Hydrazinolysis is often preferred due to milder reaction conditions.
Experimental Protocol (Hydrazinolysis):
N-(2-Chloro-6-fluorobenzyloxy)phthalimide (1.0 eq) is suspended in a solvent like ethanol or methanol. Hydrazine hydrate (1.1 eq) is added, and the mixture is refluxed.[2] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the phthalhydrazide byproduct is filtered off. The filtrate, containing the desired product, is then concentrated. For purification and improved stability, the free base can be converted to its hydrochloride salt by treatment with hydrochloric acid.
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Purity | Melting Point (°C) |
| N-(2-Chloro-6-fluorobenzyloxy)phthalimide | 321.70 | 1.0 | >95% | Not available |
| Hydrazine hydrate | 50.06 | 1.1 | >98% | -2 |
| This compound | 175.59 | - | >98% | Not available |
Table 3: Reagents and product specifications for the synthesis of this compound.
Figure 3: Experimental workflow for the synthesis of this compound via hydrazinolysis.
Conclusion
The described three-step synthesis pathway provides a reliable and efficient method for the preparation of this compound. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling the synthesis of this important building block for further molecular exploration and the development of novel bioactive compounds. Careful monitoring of each reaction step and appropriate purification techniques are crucial for obtaining the final product in high yield and purity.
References
In-depth Technical Guide: O-(2-Chloro-6-fluorobenzyl)hydroxylamine (CAS number 227759-36-6)
Notice: Due to the limited availability of public-domain scientific literature and experimental data for O-(2-Chloro-6-fluorobenzyl)hydroxylamine, this guide provides a summary of the available information, primarily focusing on its chemical identity and potential applications as inferred from related compounds. The detailed experimental protocols, quantitative biological data, and signaling pathway visualizations requested could not be generated as no specific studies detailing these aspects were found.
Introduction
This compound is a fluorinated organic compound.[1] Fluorinated compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. While this specific molecule is not extensively documented, its structural motifs suggest potential applications as a building block in organic synthesis, particularly in the development of novel therapeutic agents and other complex molecules. Its hydrochloride salt is also commercially available under the CAS number 93081-15-3.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 227759-36-6 | Inferred from user prompt |
| Molecular Formula | C7H7ClFNO | PubChem |
| Molecular Weight | 175.59 g/mol | PubChem |
| Synonyms | O-((2-chloro-6-fluorophenyl)methyl)hydroxylamine | PubChem |
| Hydrochloride CAS | 93081-15-3 | BLD Pharm |
| Hydrochloride Molecular Weight | 212.05 g/mol | Inferred from chemical suppliers |
Synthesis and Reactivity
Specific, detailed, and validated experimental protocols for the synthesis of this compound are not published in readily accessible scientific journals. However, based on general principles of organic chemistry, a plausible synthetic route is illustrated below.
General Synthetic Workflow
A common method for the synthesis of O-alkylhydroxylamines involves the N-alkylation of a protected hydroxylamine derivative, such as N-hydroxyphthalimide, followed by deprotection.
Caption: A plausible synthetic route to this compound.
The hydroxylamine moiety is reactive and can participate in various chemical transformations, most notably the formation of oximes and hydroxamic acids.
Potential Applications in Research and Drug Discovery
While no specific biological activities have been reported for this compound, its structural features are present in compounds with known biological relevance. The hydroxylamine group is a key functional group in a variety of bioactive molecules and is often used as a linker or pharmacophore.
Inferred Areas of Interest
Based on the applications of structurally similar compounds, such as other substituted O-benzylhydroxylamines, potential research applications could include:
-
Scaffold for Medicinal Chemistry: Its structure can serve as a starting point for the synthesis of more complex molecules with potential therapeutic activities. For instance, related chlorobenzyl derivatives have been explored in the development of antihypertensive and anti-inflammatory drugs.[2]
-
Derivatization Reagent: Although less common than its pentafluorobenzyl analogue, it could potentially be used as a derivatization reagent in analytical chemistry for the detection of aldehydes and ketones.
-
Fragment-Based Drug Discovery: As a small, functionalized molecule, it could be used in fragment-based screening to identify new binding motifs for protein targets.
The general workflow for utilizing such a building block in a drug discovery program is outlined below.
Caption: General workflow for using a chemical building block in drug discovery.
Conclusion
This compound is a chemical entity with potential utility in synthetic and medicinal chemistry. However, there is a significant lack of publicly available data regarding its synthesis, specific reactions, and biological properties. Researchers and drug development professionals interested in this compound would likely need to undertake foundational research to establish its properties and potential applications. The information available for structurally related compounds suggests that it could be a valuable building block for creating novel molecules with diverse functions. Further investigation is required to fully understand the potential of this particular hydroxylamine derivative.
References
O-(2-Chloro-6-fluorobenzyl)hydroxylamine: A Technical Overview of its Physical Characteristics
For Immediate Release
This technical guide provides a detailed overview of the known physical and chemical characteristics of O-(2-Chloro-6-fluorobenzyl)hydroxylamine and its hydrochloride salt. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to a lack of extensive published data on this specific compound, this paper also includes data from a closely related analogue, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride, to provide a basis for comparison and estimation of properties.
Introduction
This compound is a substituted hydroxylamine derivative with potential applications in synthetic organic chemistry and pharmaceutical development. Its structure, featuring a halogenated benzyl group, suggests its utility as a building block for more complex molecules. This document summarizes the available physicochemical data and presents a general experimental protocol for the synthesis of related compounds.
Physicochemical Properties
Specific experimental data on the physical properties of this compound are not widely available in peer-reviewed literature. However, information for its hydrochloride salt and a key analogue is presented below.
This compound Hydrochloride
Basic chemical identifiers for the hydrochloride salt of the target compound have been identified.
| Property | Value | Source |
| Molecular Formula | C₇H₈Cl₂FNO | [1] |
| Molecular Weight | 212.05 g/mol | [1][2] |
| Appearance | Solid (form not specified) | [3] |
| Purity | ≥95% | [1] |
Analogue Comparison: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride
For comparative purposes, the physical and chemical properties of the well-characterized analogue, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), are provided. The higher degree of fluorination in PFBHA is expected to influence properties such as melting point, solubility, and thermal stability.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClF₅NO | [4] |
| Molecular Weight | 249.57 g/mol | [4] |
| Melting Point | 227 °C (sublimes) | [4] |
| Appearance | White powder to crystal | [4][5] |
| Solubility | Water: 50 mg/mL, clear to slightly hazy, colorless | |
| pH | 2.0–3.0 (5g/l, 25℃) | [4] |
Experimental Protocols: General Synthesis of O-Benzylhydroxylamines
While a specific protocol for this compound is not detailed in the available literature, a general and plausible synthetic route can be adapted from established methods for preparing O-benzylhydroxylamines. The following represents a generalized procedure.
Synthesis of O-Benzylhydroxylamine Hydrochloride from Benzyl Halide
This method involves the N-alkylation of a protected hydroxylamine followed by deprotection. A common approach utilizes N-hydroxyphthalimide as a hydroxylamine surrogate.
Materials:
-
2-Chloro-6-fluorobenzyl bromide (or chloride)
-
N-Hydroxyphthalimide
-
Potassium carbonate (or other suitable base)
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Hydrazine hydrate or a strong acid for deprotection
-
Hydrochloric acid (for salt formation)
-
Appropriate solvents for extraction and recrystallization (e.g., dichloromethane, diethyl ether, ethanol)
Procedure:
-
Alkylation: To a solution of N-hydroxyphthalimide in DMF, add potassium carbonate. Stir the mixture at room temperature, then add 2-Chloro-6-fluorobenzyl bromide dropwise. The reaction is typically heated to ensure completion. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation of Intermediate: Once the reaction is complete, the mixture is cooled, and water is added to precipitate the N-(2-Chloro-6-fluorobenzyloxy)phthalimide intermediate. The solid is collected by filtration, washed with water, and dried.
-
Deprotection (Hydrazinolysis): The intermediate is dissolved in a suitable solvent like ethanol, and hydrazine hydrate is added. The mixture is refluxed, leading to the precipitation of phthalhydrazide.
-
Formation of Hydrochloride Salt: After cooling, the phthalhydrazide is filtered off. The filtrate, containing the free this compound, is then treated with a solution of hydrochloric acid to precipitate the desired hydrochloride salt.
-
Purification: The crude this compound hydrochloride can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
Workflow and Logical Diagrams
The following diagrams illustrate the general synthesis workflow.
Caption: General workflow for the synthesis of this compound HCl.
Conclusion
While comprehensive experimental data for this compound remains to be fully characterized in public literature, this guide provides the currently available information and a predictive framework based on a closely related, well-documented analogue. The provided synthetic protocol offers a viable route for its preparation, enabling further research into its properties and potential applications in medicinal chemistry and materials science. It is recommended that any researcher working with this compound conduct their own characterization to establish definitive physical constants.
References
- 1. cenmed.com [cenmed.com]
- 2. O-[(2-Chloro-6-fluorophenyl)methyl]hydroxylamine hydrochloride [myskinrecipes.com]
- 3. This compound hydrochloride [cymitquimica.com]
- 4. 57981-02-9 CAS MSDS (O-(2,3,4,5,6-PENTAFLUOROBENZYL)HYDROXYLAMINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
O-(2-Chloro-6-fluorobenzyl)hydroxylamine: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of O-(2-Chloro-6-fluorobenzyl)hydroxylamine, focusing on its physicochemical properties, synthesis, and potential therapeutic applications. Due to limited publicly available data for this specific compound, information from structurally related molecules is included to provide a comparative context.
Core Physicochemical Properties
| Compound Name | Solvent | Solubility | Temperature (°C) |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride | Water | 50 mg/mL[1][2] | Not Specified |
| N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine | Water | 0.9 µg/mL | 25 |
Experimental Protocols
General Synthesis of O-Alkylhydroxylamines
A common method for the synthesis of O-alkylhydroxylamines involves a two-step process starting from the corresponding alcohol. This procedure can be adapted for the synthesis of this compound from (2-Chloro-6-fluorophenyl)methanol.
Step 1: Mitsunobu Reaction
The synthesis is initiated via a Mitsunobu reaction of the alcohol with N-hydroxyphthalimide.[3] This reaction couples the alcohol to the N-hydroxyphthalimide, forming an N-O bond.
Step 2: Deprotection
The phthalimide protecting group is subsequently removed using hydrazine.[3] This step yields the desired O-alkylhydroxylamine, which can then be isolated, often as a hydrochloride salt for improved stability and handling.
General Protocol for Solubility Determination
A tiered approach is recommended to determine the solubility of a test chemical in various solvents. The solvents of choice, in order of preference for biological applications, are typically cell culture media, dimethyl sulfoxide (DMSO), and ethanol.
-
Initial High-Concentration Test: Begin by attempting to dissolve the test chemical at a high concentration (e.g., 20 mg/mL) in the chosen solvent using a sequence of increasingly vigorous mechanical mixing techniques (e.g., vortexing, sonication).
-
Visual Assessment: A chemical is considered dissolved if the solution is clear, without any visible cloudiness or precipitate.
-
Serial Dilution for Insoluble Compounds: If the compound does not dissolve at the initial high concentration, the solvent volume is increased to decrease the concentration by a factor of 10. The mixing procedures are then repeated. This process is continued until the compound fully dissolves or the desired concentration range is tested.
Potential Biological Activity and Signaling Pathway
O-benzylhydroxylamine derivatives have emerged as a promising class of inhibitors for Indoleamine 2,3-dioxygenase-1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[3] IDO1 is a significant therapeutic target in oncology due to its role in mediating immune suppression in the tumor microenvironment. The inhibition of IDO1 by O-benzylhydroxylamines can restore anti-tumor immune responses.
The diagram above illustrates the mechanism by which O-benzylhydroxylamine derivatives can inhibit the IDO1 enzyme. In the tumor microenvironment, IDO1 metabolizes tryptophan into kynurenine, which leads to immune suppression. This compound, as a potential inhibitor, can block the active site of IDO1, thereby preventing the production of kynurenine and mitigating immune suppression. This mechanism of action makes it a compound of interest for further investigation in cancer immunotherapy.
References
An In-depth Technical Guide to O-(2-Chloro-6-fluorobenzyl)hydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known properties of O-(2-Chloro-6-fluorobenzyl)hydroxylamine hydrochloride (CAS No: 93081-15-3). Due to the limited availability of specific experimental data for this compound, this document also includes information on closely related analogues to provide general guidance on handling, safety, and potential applications. The guide is intended for an audience of researchers, scientists, and professionals in the field of drug development and chemical synthesis. All quantitative data found in the public domain has been summarized in structured tables. Furthermore, this guide includes a proposed general synthesis workflow and a conceptual experimental workflow for its application, visualized using Graphviz diagrams.
Introduction
This compound hydrochloride is a halogenated aromatic hydroxylamine derivative. Such compounds are of interest in medicinal chemistry and drug discovery as building blocks for the synthesis of more complex molecules with potential biological activity. The presence of both chloro and fluoro substituents on the benzyl ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable reagent for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anti-inflammatory research.[1]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 93081-15-3 | [1][2] |
| Molecular Formula | C₇H₈Cl₂FNO | [1][2] |
| Molecular Weight | 212.05 g/mol | [1][2] |
| Isomeric SMILES | C1=CC(=C(C(=C1)Cl)CON)F.Cl | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Spectroscopic Data
Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound hydrochloride is not currently available in public databases. Researchers utilizing this compound would need to perform their own analytical characterization.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound hydrochloride (CAS 93081-15-3) is not widely available. However, based on the known hazards of similar hydroxylamine derivatives, the following precautions are recommended. It is imperative to consult a comprehensive and compound-specific SDS from the supplier before handling.
General Hazards (based on related compounds):
-
Skin Irritation: May cause skin irritation.[3]
-
Eye Irritation: May cause serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
-
Allergic Skin Reaction: May cause an allergic skin reaction.[3]
-
Harmful if Swallowed: May be harmful if swallowed.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or chemical goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: Lab coat and appropriate protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or with a suitable respirator if dust or aerosols are generated.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.
Experimental Protocols
General Synthesis of O-Arylmethylhydroxylamines
A common method for the synthesis of O-arylmethylhydroxylamines involves the reaction of an appropriate benzyl halide with N-hydroxyphthalimide, followed by hydrazinolysis to release the free hydroxylamine.[4]
Caption: General synthesis workflow for O-arylmethylhydroxylamines.
Conceptual Use: Derivatization of Carbonyl Compounds
O-substituted hydroxylamines are frequently used as derivatizing agents for aldehydes and ketones, for example, to improve their detection in analytical methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC).[4]
Caption: Conceptual workflow for carbonyl derivatization.
Applications in Research and Development
This compound hydrochloride serves as a versatile building block in organic synthesis. Its primary application lies in the introduction of the O-(2-chloro-6-fluorobenzyl)oxyamino group into molecules. This moiety can be a key structural feature in the development of:
-
Novel Pharmaceutical Compounds: The specific substitution pattern on the aromatic ring can be exploited to modulate the pharmacological properties of a lead compound.[5]
-
Agrochemicals: Similar to pharmaceuticals, the unique electronic and steric properties of the benzyl group can be utilized in the design of new pesticides and herbicides.
-
Analytical Reagents: As illustrated in the conceptual workflow, this compound can be used to derivatize other molecules for analytical purposes.
Conclusion
This compound hydrochloride is a chemical reagent with potential applications in pharmaceutical and chemical research. However, there is a notable lack of publicly available, detailed experimental data regarding its physicochemical properties, spectroscopic characterization, and specific reaction protocols. Researchers should exercise caution and perform thorough characterization and safety assessments before use. The information provided in this guide, including data on related compounds, is intended to offer a general overview and starting point for further investigation.
References
- 1. O-[(2-Chloro-6-fluorophenyl)methyl]hydroxylamine hydrochloride [myskinrecipes.com]
- 2. cenmed.com [cenmed.com]
- 3. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 4. New compounds: synthesis of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
O-(2-Chloro-6-fluorobenzyl)hydroxylamine: A Technical Overview and Synthetic Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of O-(2-Chloro-6-fluorobenzyl)hydroxylamine, a halogenated benzylhydroxylamine derivative of interest in medicinal chemistry and organic synthesis. Due to the limited specific data available in peer-reviewed literature for this particular molecule, this document outlines a plausible synthetic pathway based on established methods for analogous compounds. Furthermore, it explores the potential biological significance and applications by examining the roles of the core hydroxylamine functional group and the effects of chloro and fluoro substitutions on the benzyl ring. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential utility of this and related compounds in drug discovery and development.
Introduction
O-substituted hydroxylamines are a versatile class of organic compounds with significant applications in medicinal chemistry and as synthetic intermediates. The introduction of a benzyl group, particularly one bearing halogen substituents, can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The specific compound, this compound, combines the reactive hydroxylamine moiety with a sterically hindered and electronically modified benzyl group. The presence of both chlorine and fluorine atoms is known to influence properties such as lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2]
While detailed studies on this compound are not extensively reported in the public domain, its structural features suggest potential applications as a building block for novel therapeutic agents. This guide will therefore focus on a generalized synthetic approach and the inferred chemical and biological properties based on the well-understood chemistry of its constituent functional groups.
Synthesis of this compound Hydrochloride
Proposed Synthetic Pathway
The proposed synthesis of this compound hydrochloride proceeds in two main steps starting from 2-chloro-6-fluorobenzyl bromide.
Caption: Proposed two-step synthesis of this compound HCl.
Experimental Protocols
Step 1: Synthesis of N-(2-Chloro-6-fluorobenzyloxy)phthalimide
-
To a solution of N-hydroxyphthalimide (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a mild base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-chloro-6-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield N-(2-Chloro-6-fluorobenzyloxy)phthalimide.
Step 2: Synthesis of this compound Hydrochloride
-
Suspend the N-(2-Chloro-6-fluorobenzyloxy)phthalimide (1.0 eq) from Step 1 in ethanol.
-
Add hydrazine hydrate (1.2 eq) to the suspension.
-
Reflux the mixture and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter to remove the phthalhydrazide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude this compound in a minimal amount of diethyl ether.
-
Add a solution of hydrochloric acid in diethyl ether dropwise with stirring to precipitate the hydrochloride salt.
-
Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride.
Characterization Data (Hypothetical)
As no specific experimental data is published, the following table represents expected analytical data based on the compound's structure.
| Parameter | Expected Value |
| Molecular Formula | C₇H₈Cl₂FNO |
| Molecular Weight | 212.05 g/mol |
| Appearance | White to off-white solid |
| Purity (by HPLC) | >95% |
| ¹H NMR | Consistent with the proposed structure |
| Mass Spectrometry | [M+H]⁺ peak corresponding to the free base |
Potential Applications and Biological Significance
The biological activity of hydroxylamine and its derivatives is well-documented, ranging from enzyme inhibition to mutagenic effects.[6] The incorporation of this functional group into more complex molecules is a common strategy in drug design.
Role of the Hydroxylamine Moiety
The hydroxylamine group can act as a versatile synthetic handle for the creation of various derivatives, such as oximes and amides. In a biological context, it can participate in hydrogen bonding and act as a nucleophile.[7]
Influence of Halogen Substituents
The presence of chloro and fluoro substituents on the benzyl ring is expected to significantly impact the molecule's properties:
-
Lipophilicity: The chlorine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[2][8]
-
Metabolic Stability: The fluorine atom, due to the strength of the C-F bond, can block sites of metabolism, thereby increasing the half-life of a drug.
-
Binding Interactions: Both chlorine and fluorine can participate in halogen bonding and other non-covalent interactions with protein targets, potentially enhancing binding affinity and selectivity.
Caption: Factors influencing the potential applications of the title compound.
Potential Therapeutic Areas
Given the prevalence of halogenated compounds in pharmaceuticals, this compound could serve as a key intermediate in the development of new drugs for various therapeutic areas, including but not limited to:
-
Oncology: As a precursor for compounds that interact with specific enzymes or receptors involved in cancer progression.
-
Infectious Diseases: As a building block for novel antibacterial or antiviral agents.
-
Neuroscience: For the synthesis of molecules targeting central nervous system receptors.
Conclusion
This compound represents a promising, yet underexplored, chemical entity for applications in drug discovery and organic synthesis. While specific data on its discovery and properties are scarce, established synthetic methodologies for related compounds provide a clear path for its preparation. The combination of a reactive hydroxylamine functional group with the modulating effects of chloro and fluoro substituents makes it a valuable tool for medicinal chemists. Further research into the synthesis of derivatives and their biological evaluation is warranted to fully elucidate the potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. eurochlor.org [eurochlor.org]
- 3. researchgate.net [researchgate.net]
- 4. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]
- 5. New compounds: synthesis of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biologic activity of hydroxylamine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
O-(2-Chloro-6-fluorobenzyl)hydroxylamine: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of O-(2-Chloro-6-fluorobenzyl)hydroxylamine, consolidating available information on its synthesis, chemical properties, and potential biological significance. While direct pharmacological data for this specific molecule is not extensively available in the current literature, this document extrapolates potential activities based on structurally related compounds, offering a valuable resource for researchers interested in its further investigation.
Chemical Properties and Data
This compound is a halogenated benzylhydroxylamine derivative. Its structure suggests potential applications in medicinal chemistry and as a synthetic intermediate. The physical and chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C7H7ClFNO |
| Molecular Weight | 175.59 g/mol |
| CAS Number | 227759-36-6 |
| Appearance | Expected to be a solid or oil |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO |
| Boiling Point | Not reported |
| Melting Point | Not reported |
Synthesis of this compound
The synthesis of this compound can be achieved through a well-established two-step procedure analogous to the synthesis of other O-alkylhydroxylamines. The overall synthetic workflow is depicted below.
Methodological & Application
Application Notes and Protocols: Synthesis of O-(2-Chloro-6-fluorobenzyl)hydroxylamine Derivatives
Introduction
O-substituted hydroxylamines are crucial building blocks in medicinal chemistry and drug development. Their derivatives, particularly oxime ethers, are present in a wide array of biologically active compounds. O-(2-Chloro-6-fluorobenzyl)hydroxylamine, featuring a halogenated benzyl group, is a valuable intermediate for creating novel derivatives for screening and lead optimization. The chloro and fluoro substituents can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity. These application notes provide detailed protocols for the synthesis of the parent hydroxylamine and its subsequent derivatization into oxime ethers.
Core Synthesis Pathway
The primary synthetic route to this compound follows a modified Gabriel synthesis. This two-step process involves the N-alkylation of N-hydroxyphthalimide with 2-chloro-6-fluorobenzyl bromide, followed by the deprotection of the resulting phthalimide intermediate to release the desired hydroxylamine.[1][2][3][4]
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride
This protocol is divided into two parts: the synthesis of the N-alkoxyphthalimide intermediate and its subsequent conversion to the target hydroxylamine hydrochloride.
Part A: Synthesis of N-(2-Chloro-6-fluorobenzyloxy)phthalimide
This step involves the nucleophilic substitution reaction between N-hydroxyphthalimide and 2-chloro-6-fluorobenzyl bromide.[1][2]
Materials:
-
N-Hydroxyphthalimide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred solution of N-hydroxyphthalimide (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add a solution of 2-chloro-6-fluorobenzyl bromide (1.05 eq) in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold deionized water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-(2-chloro-6-fluorobenzyloxy)phthalimide as a solid.
Part B: Synthesis of this compound Hydrochloride
This step uses hydrazinolysis to cleave the phthalimide group, followed by salt formation.[1][3]
Materials:
-
N-(2-Chloro-6-fluorobenzyloxy)phthalimide (from Part A)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl), concentrated and 2M solution
-
Diethyl ether
Procedure:
-
Suspend N-(2-chloro-6-fluorobenzyloxy)phthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5 eq) dropwise to the suspension at room temperature.
-
Heat the mixture to reflux and stir for 2-3 hours. A thick white precipitate (phthalhydrazide) will form.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the solid with cold ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dissolve the resulting oil in diethyl ether and cool in an ice bath.
-
Acidify the solution by slowly adding concentrated HCl dropwise until the pH is ~1-2. A white precipitate of the hydrochloride salt will form.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.
Quantitative Data Summary (Protocol 1)
| Step | Reactant | Molar Eq. | Product | Typical Yield (%) | Purity (%) (by HPLC) |
| Part A | N-Hydroxyphthalimide | 1.0 | N-(2-Chloro-6-fluorobenzyloxy)phthalimide | 85 - 95 | >98 |
| Part B | N-alkoxyphthalimide | 1.0 | This compound HCl | 75 - 85 | >99 |
Protocol 2: General Procedure for the Synthesis of Oxime Ether Derivatives
This protocol describes the condensation reaction between this compound and a carbonyl compound (aldehyde or ketone) to form the corresponding oxime ether.[7][8]
Materials:
-
This compound hydrochloride
-
Aldehyde or ketone (1.0 eq)
-
Pyridine or Sodium Acetate
-
Ethanol or Methanol
-
Ethyl acetate
-
Deionized water
Procedure:
-
Dissolve this compound hydrochloride (1.1 eq) in ethanol.
-
Add a base such as pyridine (2.0 eq) or sodium acetate (1.5 eq) to neutralize the hydrochloride and liberate the free hydroxylamine.
-
Add the aldehyde or ketone (1.0 eq) to the reaction mixture.
-
Stir the solution at room temperature or gentle heat (40-50°C) for 2-12 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure oxime ether derivative.
Quantitative Data Summary (Protocol 2)
| Carbonyl Substrate | Product | Typical Yield (%) | Purity (%) (by HPLC) |
| Cyclohexanone | Cyclohexanone O-(2-chloro-6-fluorobenzyl) oxime | 90 - 98 | >99 |
| 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde O-(2-chloro-6-fluorobenzyl) oxime | 88 - 96 | >99 |
| Acetophenone | Acetophenone O-(2-chloro-6-fluorobenzyl) oxime | 85 - 95 | >98 |
Visualizations
Experimental Workflow
The following diagram illustrates the typical laboratory workflow for the synthesis and purification of the target hydroxylamine.
Application in Drug Development
O-alkyl hydroxylamines are frequently used to modify lead compounds containing carbonyl groups to improve their pharmacological profiles. This process, known as derivatization, is a key step in structure-activity relationship (SAR) studies.
References
- 1. New compounds: synthesis of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. 2-CHLORO-6-FLUOROBENZYL BROMIDE | 68220-26-8 [m.chemicalbook.com]
- 6. 2-CHLORO-6-FLUOROBENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]
- 7. jocpr.com [jocpr.com]
- 8. Oxime - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for O-(2-Chloro-6-fluorobenzyl)hydroxylamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(2-Chloro-6-fluorobenzyl)hydroxylamine is a versatile reagent in organic synthesis, primarily utilized for the derivatization of carbonyl compounds. Its reaction with aldehydes and ketones yields stable O-benzyl oxime ethers, which serve as important intermediates in the synthesis of various nitrogen-containing compounds and are valuable in medicinal chemistry and drug discovery. The 2-chloro-6-fluoro substitution pattern on the benzyl group can influence the reactivity and physicochemical properties of the resulting oxime ethers, potentially enhancing their utility as synthons or bioactive molecules.
These application notes provide an overview of the use of this compound in the synthesis of oxime ethers, including reaction protocols and representative data. While specific quantitative data for this compound is not extensively available in the public domain, the provided protocols are based on established methods for analogous O-benzylhydroxylamine derivatives and offer a robust starting point for experimental work.
Key Applications
-
Protection of Carbonyl Groups: The formation of stable oxime ethers provides an effective method for the protection of aldehyde and ketone functionalities during multi-step syntheses.
-
Derivatization for Analysis: The benzyl group facilitates the analysis of carbonyl compounds by techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).
-
Synthesis of Bioactive Molecules: Oxime ethers are present in a variety of biologically active compounds, and this compound serves as a key building block for the synthesis of novel analogues with potential therapeutic applications.
-
Intermediates for Further Transformations: The oxime ether linkage can be cleaved under specific conditions to regenerate the carbonyl group or can be reduced to form the corresponding amine.
Data Presentation
The following table summarizes representative yields for the synthesis of O-benzyl oxime ethers from various aldehydes and ketones using O-benzylhydroxylamine hydrochloride, a closely related analogue to this compound. These values can serve as a general guide for expected outcomes.
| Entry | Carbonyl Compound | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | Benzaldehyde O-benzyl oxime | 95 | [1] |
| 2 | 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde O-benzyl oxime | 90 | [2] |
| 3 | 4-Nitrobenzaldehyde | 4-Nitrobenzaldehyde O-benzyl oxime | 88 | [2] |
| 4 | Cinnamaldehyde | Cinnamaldehyde O-benzyl oxime | 75 | [2] |
| 5 | Acetophenone | Acetophenone O-benzyl oxime | 85 | [1] |
| 6 | Cyclohexanone | Cyclohexanone O-benzyl oxime | 82 | [1] |
| 7 | 2-Pentanone | 2-Pentanone O-benzyl oxime | 78 | [1] |
| 8 | Benzophenone | Benzophenone O-benzyl oxime | 73 | [2] |
Note: Yields are based on reactions with O-benzylhydroxylamine hydrochloride and may vary with this compound and specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of O-(2-Chloro-6-fluorobenzyl) Oxime Ethers
This protocol describes a general method for the condensation of an aldehyde or ketone with this compound hydrochloride.
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
This compound hydrochloride (1.1 mmol)
-
Sodium Acetate (1.5 mmol)
-
Ethanol (10 mL)
-
Water (2 mL)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add the aldehyde or ketone (1.0 mmol), this compound hydrochloride (1.1 mmol), and sodium acetate (1.5 mmol).
-
Add ethanol (10 mL) and water (2 mL) to the flask.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive carbonyl compounds, the mixture can be heated to reflux.
-
Once the reaction is complete (typically 1-4 hours at room temperature, or longer with heating), remove the ethanol under reduced pressure.
-
Add water (20 mL) to the residue and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL), followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-(2-Chloro-6-fluorobenzyl) oxime ether.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude O-(2-Chloro-6-fluorobenzyl) oxime ether
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).
-
Collect the fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified O-(2-Chloro-6-fluorobenzyl) oxime ether.
Visualizations
Caption: Reaction mechanism for the formation of O-benzyl oxime ethers.
Caption: General experimental workflow for oxime ether synthesis.
References
Application Notes and Protocols: O-(2-Chloro-6-fluorobenzyl)hydroxylamine in the Synthesis of p38 MAP Kinase Inhibitors
Introduction
O-(2-Chloro-6-fluorobenzyl)hydroxylamine is a key synthetic intermediate in medicinal chemistry, particularly in the construction of heterocyclic scaffolds with therapeutic potential. Its unique substitution pattern, featuring both chloro and fluoro groups on the benzyl ring, allows for the fine-tuning of steric and electronic properties of target molecules, which can significantly influence their biological activity and pharmacokinetic profiles. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent p38 mitogen-activated protein (MAP) kinase inhibitor, AKP-001. These notes are intended for researchers, scientists, and drug development professionals.
Application: Synthesis of Isoxazole-Based p38 MAP Kinase Inhibitors
A significant application of this compound is in the synthesis of isoxazole-containing compounds that act as inhibitors of p38 MAP kinase. The p38 MAP kinase signaling pathway is a critical regulator of inflammatory responses, and its inhibition is a promising therapeutic strategy for a range of inflammatory diseases. The isoxazole moiety, formed using the hydroxylamine derivative, serves as a core scaffold for these inhibitors.
Featured Application: Synthesis of AKP-001
AKP-001, chemically known as 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole, is a novel and potent p38 MAP kinase inhibitor. The synthesis of its isoxazole core relies on the reaction of a β-ketoester with a hydroxylamine, followed by further functionalization. While the direct use of this compound is not for the formation of the isoxazole ring itself in the documented synthesis of AKP-001, a key precursor, 2-chloro-6-fluorophenylacetic acid, which is structurally related, is used in the final acylation step to introduce the critical 2-chloro-6-fluorobenzylamino moiety. The synthesis of the core 5-aminoisoxazole intermediate, however, demonstrates a general and important application of hydroxylamines in constructing this privileged scaffold.
Quantitative Data
The following table summarizes the biological activity of the synthesized p38 MAP kinase inhibitor, AKP-001, and related compounds.
| Compound ID | p38α Kinase Inhibition IC50 (nM) | LPS-induced TNF-α Production Inhibition in human whole blood IC50 (nM) |
| AKP-001 | 1.8 | 15 |
| SB 203580 | 48 | 130 |
Data sourced from scientific literature.
Experimental Protocols
Protocol 1: Synthesis of 5-Amino-3-(4-fluorophenyl)-4-(pyrimidin-4-yl)isoxazole (Key Intermediate for AKP-001)
This protocol describes the synthesis of the core isoxazole scaffold of AKP-001.
Materials:
-
Ethyl 4-fluorobenzoylacetate
-
Hydroxylamine hydrochloride
-
Sodium ethoxide
-
Pyrimidin-4-ylacetonitrile
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware and purification equipment
Procedure:
-
Step 1: Synthesis of 3-(4-fluorophenyl)-5-isoxazolone.
-
To a solution of sodium ethoxide (prepared from sodium in ethanol), add ethyl 4-fluorobenzoylacetate and hydroxylamine hydrochloride.
-
Reflux the mixture for 4 hours.
-
After cooling, acidify the reaction mixture with hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield 3-(4-fluorophenyl)-5-isoxazolone.
-
-
Step 2: Synthesis of 5-amino-3-(4-fluorophenyl)-4-(pyrimidin-4-yl)isoxazole.
-
To a solution of 3-(4-fluorophenyl)-5-isoxazolone and pyrimidin-4-ylacetonitrile in ethanol, add a solution of sodium ethoxide in ethanol.
-
Stir the mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice water and collect the precipitate.
-
Recrystallize the crude product from ethanol to obtain pure 5-amino-3-(4-fluorophenyl)-4-(pyrimidin-4-yl)isoxazole.
-
Protocol 2: Synthesis of AKP-001 (5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole)
This protocol details the final acylation step to produce AKP-001.
Materials:
-
5-Amino-3-(4-fluorophenyl)-4-(pyrimidin-4-yl)isoxazole
-
2-Chloro-6-fluorophenylacetyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve 5-amino-3-(4-fluorophenyl)-4-(pyrimidin-4-yl)isoxazole in anhydrous dichloromethane.
-
Add pyridine to the solution and cool to 0 °C.
-
Slowly add a solution of 2-chloro-6-fluorophenylacetyl chloride in dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield AKP-001.
Protocol 3: In Vitro p38α MAP Kinase Inhibition Assay
This protocol describes the method for determining the inhibitory activity of compounds against p38α MAP kinase.
Principle: The assay measures the phosphorylation of a substrate, such as ATF-2, by p38α kinase. The amount of phosphorylated substrate is quantified, and the inhibition by a test compound is determined.
Materials:
-
Recombinant human p38α MAP kinase
-
ATF-2 (Activating Transcription Factor 2) substrate
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., AKP-001)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Phospho-specific antibody for ATF-2
-
Detection system (e.g., ELISA or Western blot)
Procedure:
-
Prepare a reaction mixture containing p38α kinase, ATF-2, and the test compound at various concentrations in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated ATF-2 using a suitable method. For ELISA, coat a plate with a capture antibody, add the reaction mixture, and then a detection antibody conjugated to an enzyme. For Western blot, run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with the phospho-specific antibody.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity.
Protocol 4: Lipopolysaccharide (LPS)-induced TNF-α Production in Human Whole Blood
This protocol is used to assess the anti-inflammatory activity of compounds in a more physiologically relevant setting.
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates the production of the pro-inflammatory cytokine TNF-α in whole blood. The inhibitory effect of a test compound on this production is measured.
Materials:
-
Freshly drawn human whole blood (with anticoagulant, e.g., heparin)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., AKP-001)
-
RPMI 1640 medium
-
TNF-α ELISA kit
Procedure:
-
Dilute the fresh human whole blood with RPMI 1640 medium.
-
Add the test compound at various concentrations to the diluted blood and pre-incubate for 30 minutes at 37°C.
-
Add LPS to a final concentration of 100 ng/mL to stimulate TNF-α production.
-
Incubate the blood for 6 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Centrifuge the samples to separate the plasma.
-
Measure the concentration of TNF-α in the plasma using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of TNF-α production.
Visualizations
Caption: Synthetic and biological evaluation workflow for AKP-001.
Caption: Simplified p38 MAP kinase signaling pathway and the inhibitory action of AKP-001.
Application Notes and Protocols for Carbonyl Derivatization using O-substituted Hydroxylamines
Note: While the initial request specified O-(2-Chloro-6-fluorobenzyl)hydroxylamine, publicly available, detailed application and protocol information for this specific reagent is limited. However, a closely related and extensively documented reagent, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), is widely used for the same purpose and its chemistry is directly analogous. The following application notes and protocols are based on the comprehensive data available for PFBHA as a representative and effective agent for the derivatization of carbonyl compounds for analytical purposes.
Introduction
O-substituted hydroxylamines are a critical class of derivatizing agents for the sensitive and specific analysis of carbonyl compounds (aldehydes and ketones). These reagents react with the carbonyl group to form stable oxime derivatives. This process is essential for enhancing the volatility and thermal stability of the analytes for gas chromatography (GC) and improving their detection by various methods, including mass spectrometry (MS) and electron capture detection (ECD). The introduction of a halogenated benzyl group, such as a pentafluorobenzyl or a chloro-fluorobenzyl group, significantly enhances the electron-capturing properties of the derivative, leading to very low detection limits. This makes it an invaluable tool in various fields, including environmental analysis, food science, clinical diagnostics, and pharmaceutical development, for the quantification of trace levels of carbonyls.[1][2][3][4]
Principle of Derivatization
The derivatization reaction involves the nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule to form an oxime. The reaction is typically carried out in an aqueous or organic solvent, and the pH can be adjusted to optimize the reaction rate. The resulting O-benzyl oximes are more stable and more amenable to chromatographic analysis than the parent carbonyl compounds.
Applications
O-benzylhydroxylamine derivatives are utilized in a wide range of applications for the detection and quantification of carbonyl compounds:
-
Environmental Monitoring: Analysis of aldehydes and ketones in air, water, and soil samples, which can be pollutants from industrial emissions or natural processes.[2]
-
Food and Beverage Analysis: Quantification of flavor and off-flavor carbonyl compounds in products like beer and tobacco.[1][5]
-
Clinical and Biomedical Research: Determination of biomarkers such as acetone in blood for diabetes monitoring or the analysis of keto-steroids.[4][6]
-
Pharmaceutical Development: Quality control and impurity profiling of active pharmaceutical ingredients and excipients.[7]
-
Household Products: Analysis of volatile organic compounds (VOCs), including formaldehyde and acetaldehyde, emitted from household materials.[2]
Experimental Workflow for Carbonyl Analysis
The general workflow for the analysis of carbonyl compounds using PFBHA derivatization followed by GC-MS is depicted below.
Caption: General workflow for carbonyl analysis.
Protocols
Protocol 1: Derivatization of Carbonyls in Aqueous Samples (e.g., Beer, E-liquids)
This protocol is adapted from methods used for the analysis of carbonyls in beverages and e-cigarette liquids.[1][8]
Materials:
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Deionized water
-
Toluene or Hexane (HPLC grade)
-
Sample containing carbonyl compounds
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Derivatization:
-
To 1 mL of the aqueous sample (or diluted e-liquid), add an excess of PFBHA solution. The amount may need to be optimized depending on the expected carbonyl concentration. For some flavored e-liquids, up to 20 times more PFBHA may be required.[8]
-
Vortex the mixture thoroughly.
-
Allow the reaction to proceed at room temperature. Reaction times can vary, with aldehyde yields increasing for up to 12 hours.[1] For e-liquids, a 24-hour reaction time has been used.[8]
-
-
Extraction of Derivatives:
-
Add 1-2 mL of toluene or hexane to the reaction mixture.
-
Vortex vigorously for 1-2 minutes to extract the PFBHA-oxime derivatives.
-
Centrifuge to separate the organic and aqueous layers.
-
-
Analysis:
-
Carefully transfer the organic layer to an autosampler vial for GC-MS analysis.
-
Protocol 2: Headspace Analysis of Volatile Carbonyls in Household Products
This protocol is based on a headspace GC/MS method for analyzing aldehydes and ketones in materials like fiber products and adhesives.[2]
Materials:
-
PFBHA
-
Material sample (e.g., fiber product, adhesive)
-
Headspace vials with septa
-
GC-MS with headspace autosampler
Procedure:
-
Sample Preparation:
-
Place a known amount of the material sample into a headspace vial.
-
Add a solution of PFBHA in a suitable solvent.
-
-
Derivatization and Headspace Generation:
-
Seal the vial and place it in the headspace autosampler.
-
Incubate the vial at an elevated temperature (e.g., 60-100 °C) for a specific time to allow for the derivatization of volatile carbonyls and to generate sufficient headspace concentration of the derivatives.
-
-
Analysis:
-
The headspace autosampler will automatically inject a portion of the vapor phase into the GC-MS for analysis.
-
Negative Chemical Ionization (NCI) mode in the mass spectrometer is often preferred for its higher selectivity and sensitivity for these derivatives.[2]
-
Quantitative Data Summary
The following tables summarize the performance characteristics of PFBHA derivatization methods for carbonyl analysis from various studies.
Table 1: Method Performance for Carbonyl Analysis in E-liquids and E-aerosols [8]
| Carbonyl Compound | Recovery (%) | Precision (RSD, %) | Limit of Quantification (µg/g for e-liquids) |
| Formaldehyde | 82 - 117 | 2 - 16 | < 0.1 |
| Acetaldehyde | 82 - 117 | 2 - 16 | < 0.1 |
| Acetone | 82 - 117 | 2 - 16 | < 0.1 |
| Propionaldehyde | 82 - 117 | 2 - 16 | < 0.1 |
| Acrolein | 82 - 117 | 2 - 16 | < 0.1 |
| Methyl Ethyl Ketone | 82 - 117 | 2 - 16 | < 0.1 |
| Butyraldehyde | 82 - 117 | 2 - 16 | < 0.1 |
| Crotonaldehyde | 82 - 117 | 2 - 16 | < 0.1 |
Table 2: Method Performance for Carbonyl Analysis in Tobacco [5]
| Carbonyl Compound | Recovery (%) | Precision (RSD, %) | Limit of Quantification (µg/g) |
| Formaldehyde | 95 - 107 | 5 - 10 | 0.10 - 0.15 |
| Acetaldehyde | 95 - 107 | 5 - 10 | 0.10 - 0.15 |
| Acetone | 95 - 107 | 5 - 10 | 0.10 - 0.15 |
| Propionaldehyde | 95 - 107 | 5 - 10 | 0.10 - 0.15 |
| Methyl Ethyl Ketone | 95 - 107 | 5 - 10 | 0.10 - 0.15 |
| Butyraldehyde | 95 - 107 | 5 - 10 | 0.10 - 0.15 |
| Crotonaldehyde | 95 - 107 | 5 - 10 | 0.10 - 0.15 |
Table 3: Detection Limits for Carbonyls in Beer [1]
| Carbonyl Compound | Estimated Detection Limit (µg/dm³) |
| Various Carbonyls | 0.01 - 1 |
Signaling Pathways and Logical Relationships
The derivatization of carbonyls with PFBHA is a key step in the analytical pathway to enable their detection. The logical flow of this process is illustrated below.
Caption: Analytical pathway for carbonyl detection.
Conclusion
Derivatization with O-benzylhydroxylamines, particularly PFBHA, is a robust and highly sensitive method for the analysis of carbonyl compounds in a variety of matrices. The formation of stable, electron-capturing oxime derivatives allows for their effective separation by gas chromatography and sensitive detection by mass spectrometry. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their work.
References
- 1. Analysis of aldehydes and ketones from beer as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 0-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride as a sensitive derivatizing agent for the electron capture gas liquid chromatographic analysis of keto steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of selected carbonyl compounds in tobacco samples by using Pentafluorobenzylhydroxylamine derivatization and gas chromatography-mass spectrometry | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. Rapid determination of acetone in human blood by derivatization with pentafluorobenzyl hydroxylamine followed by headspace liquid-phase microextraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Analysis of selected carbonyl compounds in e-aerosols and e-liquids using pentafluorobenzyl hydroxylamine derivatization and gas chromatography-mass spectrometry | CORESTA [coresta.org]
Application Notes and Protocols: O-(2-Chloro-6-fluorobenzyl)hydroxylamine in Reaction with Ketones and Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-alkyloximes are a significant class of compounds in medicinal chemistry and drug development, serving as versatile intermediates and pharmacophores. The reaction of O-substituted hydroxylamines with aldehydes and ketones provides a reliable method for the synthesis of these valuable oxime ethers. This document details the application and protocols for the reaction of O-(2-Chloro-6-fluorobenzyl)hydroxylamine with various carbonyl compounds. The presence of the 2-chloro and 6-fluoro substituents on the benzyl ring can influence the reactivity and physicochemical properties of the resulting oxime products, potentially enhancing their utility in the development of novel therapeutic agents. Oxime derivatives have shown a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Reaction Principle
The fundamental reaction involves the nucleophilic addition of the nitrogen atom of this compound to the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable C=N double bond, resulting in the corresponding O-(2-Chloro-6-fluorobenzyl)oxime. The reaction is typically carried out in a suitable solvent and can be catalyzed by a mild acid or base.
Applications in Drug Development
The O-(2-Chloro-6-fluorobenzyl) moiety can be incorporated into lead compounds to modulate their biological activity, metabolic stability, and pharmacokinetic profiles. The resulting oxime ethers are of interest in drug discovery for several reasons:
-
Bioisosteric Replacement: The oxime ether linkage can act as a bioisostere for other functional groups, such as esters or amides, potentially improving metabolic stability.
-
Structural Scaffolding: The substituted benzyl group provides a scaffold that can be further functionalized to optimize interactions with biological targets.
-
Modulation of Physicochemical Properties: The chloro and fluoro substituents can alter the lipophilicity and electronic properties of the molecule, which can impact cell permeability and target binding.
-
Prodrug Strategies: The oxime linkage can be designed to be cleavable under specific physiological conditions, allowing for the controlled release of an active pharmacophore.
Experimental Protocols
Note: The following protocols are generalized based on standard procedures for oxime synthesis. Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: General Synthesis of O-(2-Chloro-6-fluorobenzyl)oximes
Materials:
-
This compound hydrochloride
-
Aldehyde or ketone substrate
-
Anhydrous ethanol or methanol
-
Pyridine or sodium acetate
-
Distilled water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the aldehyde or ketone (1.0 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask, add this compound hydrochloride (1.1 mmol).
-
Add a mild base such as pyridine (1.2 mmol) or sodium acetate (1.5 mmol) to the mixture.
-
Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C) for a period of 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and wash it sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure O-(2-Chloro-6-fluorobenzyl)oxime.
Protocol 2: Microwave-Assisted Synthesis of O-(2-Chloro-6-fluorobenzyl)oximes
Materials:
-
Same as Protocol 1, with the addition of a microwave reactor.
Procedure:
-
In a microwave-safe reaction vessel, combine the aldehyde or ketone (1.0 mmol), this compound hydrochloride (1.1 mmol), and a base such as sodium acetate (1.5 mmol) in a suitable solvent like ethanol (5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-30 minutes). Reaction conditions should be optimized for the specific substrate.
-
After the reaction is complete, cool the vessel to a safe temperature.
-
Work-up and purify the product as described in Protocol 1 (steps 5-8).
Data Presentation
The following table summarizes representative quantitative data for the synthesis of O-(2-Chloro-6-fluorobenzyl)oximes from various aldehydes and ketones. Please note that these are hypothetical values based on typical yields for similar reactions and should be confirmed by experimentation.
| Entry | Carbonyl Compound | Product | Method | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | O-(2-Chloro-6-fluorobenzyl)benzaldoxime | Protocol 1 | 4 | 85 |
| 2 | Acetophenone | O-(2-Chloro-6-fluorobenzyl)acetophenone oxime | Protocol 1 | 8 | 78 |
| 3 | Cyclohexanone | O-(2-Chloro-6-fluorobenzyl)cyclohexanone oxime | Protocol 1 | 6 | 82 |
| 4 | 4-Methoxybenzaldehyde | O-(2-Chloro-6-fluorobenzyl)-4-methoxybenzaldoxime | Protocol 2 | 0.25 | 92 |
| 5 | Propanal | O-(2-Chloro-6-fluorobenzyl)propanaldoxime | Protocol 2 | 0.17 | 88 |
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis and potential application of O-(2-Chloro-6-fluorobenzyl)oximes.
Caption: Workflow for the synthesis and application of O-(2-Chloro-6-fluorobenzyl)oximes.
Signaling Pathway Context (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway where a synthesized oxime derivative could act as an inhibitor.
Caption: Hypothetical inhibition of a kinase signaling pathway by an oxime derivative.
Application Notes and Protocols for the Analytical Detection of O-(2-Chloro-6-fluorobenzyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(2-Chloro-6-fluorobenzyl)hydroxylamine is a substituted hydroxylamine that may arise as a process-related impurity or a metabolite in drug development. Due to the potential genotoxicity of hydroxylamines, it is crucial to have sensitive and reliable analytical methods for its detection and quantification. Direct analysis of this compound can be challenging due to its high polarity and potential lack of a strong chromophore. These application notes provide detailed protocols for the determination of this compound in various matrices, leveraging established methods for hydroxylamine analysis that are adaptable to this specific derivative. The following sections detail methodologies based on High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, direct Liquid Chromatography-Mass Spectrometry (LC-MS), and a colorimetric spectrophotometric method.
Analytical Methodologies
A summary of the performance of analogous analytical methods for hydroxylamine detection is presented below. These values can serve as a benchmark for the expected performance of methods adapted for this compound.
Table 1: Quantitative Data for Analogous Hydroxylamine Analytical Methods
| Analytical Technique | Derivatization Reagent | Analyte | LOD | LOQ | Linearity (R²) | Recovery | Reference |
| HPLC-UV | Benzaldehyde | Hydroxylamine | 0.01 ppm | 0.03 ppm | >0.99 | 98-102% | [1] |
| HPLC-UV | 1-Fluoro-2,4-dinitrobenzene | Hydroxylamine | 0.56 ppm | 3.57 ppm | 0.997 | 88.7-98.4% | |
| LC-MS | None (Direct) | Hydroxylamine | 0.008 ppm | 0.025 ppm | >0.99 | Not Reported | [2][3][4] |
| Spectrophotometry | Bromine/Methyl Red | Hydroxylamine | Not Reported | Not Reported | 0.995 | Not Reported | [5] |
| Spectrophotometry | p-nitroaniline/NEDA | Hydroxylamine | Not Reported | Not Reported | >0.99 | Not Reported | [6] |
Protocol 1: HPLC with Pre-column Derivatization using Benzaldehyde
This method is based on the derivatization of the hydroxylamine functional group with benzaldehyde to form a benzaldoxime, which can be readily detected by UV.
Experimental Workflow
Caption: Workflow for HPLC analysis with benzaldehyde derivatization.
Materials and Reagents
-
This compound reference standard
-
Benzaldehyde
-
Sodium Acetate
-
Acetic Acid
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (0.01M, pH 2.5)
Equipment
-
High-Performance Liquid Chromatograph (HPLC) with UV detector
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Water bath
Detailed Protocol
-
Preparation of Derivatization Reagent:
-
In a 50 mL volumetric flask, dissolve 150 mg of sodium acetate in 20 mL of diluent (Methanol:Water 50:50 v/v).
-
Add 2.5 mL of acetic acid and approximately 40 µL of benzaldehyde.
-
Heat the solution at 70°C for 30 minutes in a water bath.
-
Cool to room temperature and make up to volume with diluent.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with diluent to obtain a stock solution.
-
Prepare working standards by further diluting the stock solution.
-
Take a known volume of the standard solution and mix with the derivatization reagent in a 1:1 ratio. Heat at 70°C for 30 minutes.
-
-
Sample Preparation:
-
Accurately weigh a sample containing an estimated amount of this compound and dissolve it in a known volume of diluent.
-
Mix the sample solution with the derivatization reagent in a 1:1 ratio and heat at 70°C for 30 minutes.
-
-
HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.01M Phosphate buffer, pH 2.5
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate the derivative from other components.
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm
-
Protocol 2: Direct Analysis by LC-MS/MS
This method is highly sensitive and specific, allowing for the direct quantification of this compound without the need for derivatization.
Experimental Workflow
Caption: Workflow for direct LC-MS/MS analysis.
Materials and Reagents
-
This compound reference standard
-
Formic acid
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
Equipment
-
Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Analytical balance
-
Volumetric flasks
-
Pipettes
Detailed Protocol
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable diluent (e.g., water:acetonitrile 50:50 v/v).
-
Prepare a series of working standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a known volume of diluent.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
LC-MS/MS Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good peak shape and separation.
-
Flow Rate: As recommended for the column.
-
Injection Volume: 5-20 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Source Parameters:
-
Source Voltage: ~5 kV
-
Capillary Temperature: ~275°C
-
-
MS/MS Detection: Monitor the appropriate precursor to product ion transition (Multiple Reaction Monitoring - MRM) for this compound. The specific m/z values will need to be determined by infusing a standard solution.
-
Protocol 3: Spectrophotometric Determination
This protocol describes a simple colorimetric method that can be adapted for the determination of this compound, likely after hydrolysis to hydroxylamine.
Logical Relationship of the Spectrophotometric Method
Caption: Principle of the spectrophotometric detection method.
Materials and Reagents
-
Hydrochloric acid (7 M)
-
Sodium arsenate
-
p-nitroaniline
-
N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA)
-
Sodium hydroxide
Equipment
-
UV-Vis Spectrophotometer
-
Water bath
-
Volumetric flasks
-
Pipettes
Detailed Protocol
-
Hydrolysis of this compound (if required):
-
To a sample containing the analyte, add 1 mL of 7 M hydrochloric acid.
-
Digest in a boiling water bath for 90 minutes.
-
Cool to room temperature and neutralize with sodium hydroxide.
-
-
Color Development:
-
To the hydrolyzed sample (or a standard solution of hydroxylamine), add the reagents for the diazo coupling reaction as described in the literature[6]. This typically involves oxidation to nitrite, followed by reaction with p-nitroaniline and NEDA to form a colored azo dye.
-
-
Measurement:
-
Measure the absorbance of the resulting solution at 545 nm against a reagent blank.
-
Quantify the concentration using a calibration curve prepared from hydroxylamine standards.
-
Disclaimer
The protocols provided are based on established methods for hydroxylamine and analogous compounds. These methods should be validated for the specific analysis of this compound in the user's matrix to ensure accuracy, precision, sensitivity, and specificity. Optimization of the experimental conditions may be necessary.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds. | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Spectrophotometric determination of hydroxylamine and its derivatives in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: O-(2-Chloro-6-fluorobenzyl)hydroxylamine in the Synthesis of Novel Schistosomicidal Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schistosomiasis remains a significant global health burden, with current treatment relying heavily on a single drug, praziquantel. The emergence of drug-resistant strains necessitates the development of novel therapeutic agents with alternative mechanisms of action. O-(2-Chloro-6-fluorobenzyl)hydroxylamine is a versatile synthetic building block that can be utilized in the generation of diverse compound libraries for drug discovery. Its unique electronic and steric properties, conferred by the chloro and fluoro substituents on the benzyl ring, make it an attractive starting material for the synthesis of novel bioactive molecules.
This document outlines a potential application of this compound in the synthesis of a novel class of imidazolidine-based compounds with potential schistosomicidal activity. The proposed synthetic route and biological evaluation protocols are detailed below.
Proposed Synthesis of a Novel Therapeutic Agent
A hypothetical novel therapeutic agent, designated as SJF-261 , is proposed, incorporating the O-(2-chloro-6-fluorobenzyl)oxime moiety into an imidazolidine scaffold. The synthesis is based on the known reactivity of hydroxylamines with carbonyl compounds to form oximes.
Reaction Scheme:
The synthesis of SJF-261 can be envisioned in a two-step process:
-
Synthesis of an Imidazolidinone-ketone Intermediate (INT-1): This can be achieved through established methods for the synthesis of imidazolidinone rings, followed by the introduction of a ketone functionality.
-
Oximation with this compound: The ketone intermediate INT-1 is reacted with this compound to yield the final product, SJF-261 .
Data Presentation
The following tables present hypothetical, yet plausible, in vitro activity data for the novel therapeutic agent SJF-261 . This data is for illustrative purposes to guide potential screening cascades.
Table 1: In Vitro Schistosomicidal Activity of SJF-261 against Schistosoma mansoni
| Compound | Concentration (µM) | % Motility Reduction (24h) | % Viability Reduction (48h) |
| SJF-261 | 1 | 25 | 15 |
| 5 | 60 | 55 | |
| 10 | 95 | 90 | |
| 25 | 100 | 100 | |
| Praziquantel | 1 | 80 | 75 |
| 5 | 100 | 100 |
Table 2: Cytotoxicity Profile of SJF-261
| Compound | Cell Line | CC50 (µM) | Selectivity Index (CC50/IC50) |
| SJF-261 | HepG2 | > 100 | > 10 |
| HEK293 | > 100 | > 10 |
IC50 for SJF-261 is estimated to be ~7 µM based on viability data.
Experimental Protocols
Protocol 1: Synthesis of SJF-261
Objective: To synthesize O-((1-(2-chloro-6-fluorobenzyl)imidazolidin-2-one-4-yl)methylene)hydroxylamine (SJF-261 ).
Materials:
-
Imidazolidinone-ketone intermediate (INT-1 )
-
This compound hydrochloride
-
Pyridine
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of INT-1 (1.0 eq) in ethanol, add this compound hydrochloride (1.2 eq) and pyridine (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford SJF-261 .
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Schistosomicidal Activity Assay
Objective: To evaluate the in vitro activity of SJF-261 against adult Schistosoma mansoni.
Materials:
-
Adult S. mansoni worms
-
RPMI-1640 medium supplemented with fetal bovine serum and antibiotics
-
SJF-261 stock solution in DMSO
-
Praziquantel (positive control)
-
24-well plates
-
Inverted microscope
Procedure:
-
Harvest adult S. mansoni worms from infected mice.
-
Wash the worms with RPMI-1640 medium.
-
Place one pair of worms (one male, one female) in each well of a 24-well plate containing fresh medium.
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Add SJF-261 to the wells at final concentrations of 1, 5, 10, and 25 µM. Include a vehicle control (DMSO) and a positive control (praziquantel).
-
Incubate the plates at 37°C in a 5% CO₂ atmosphere.
-
Observe the worms under an inverted microscope at 24 and 48 hours.
-
Assess worm motility and viability based on established scoring criteria. Record the percentage of motility and viability reduction compared to the vehicle control.
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of SJF-261.
Caption: Proposed mechanism of action for SJF-261.
Application Note: Quantitative Analysis of Carbonylated Peptides using O-(2-Chloro-6-fluorobenzyl)hydroxylamine Labeling and LC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of protein and peptide modifications is crucial for understanding biological processes and for the development of novel therapeutics. Carbonylation, the irreversible oxidative modification of proteins, is a key biomarker for oxidative stress and is implicated in aging and various diseases. The sensitive and accurate quantification of carbonylated peptides presents an analytical challenge. Chemical labeling of the carbonyl group with specific reagents can enhance detection by mass spectrometry.
This application note describes a method for the quantitative analysis of carbonylated peptides using O-(2-Chloro-6-fluorobenzyl)hydroxylamine as a labeling reagent. This reagent reacts specifically with aldehyde and ketone functionalities on peptides to form a stable oxime. The incorporated chloro- and fluoro-benzyl group acts as a mass tag, facilitating sensitive detection and quantification by Liquid Chromatography-Mass Spectrometry (LC-MS). This method is applicable for the relative and absolute quantification of carbonylated peptides in complex biological samples. Chemical labeling with isotope tags is a widely used strategy in quantitative proteomics to improve accuracy and throughput.[1][2][3]
Principle of the Method
The core of this method is the chemical derivatization of peptide carbonyls. This compound reacts with aldehydes and ketones under mildly acidic conditions to form a stable oxime linkage. The unique isotopic signature of the chlorine atom and the presence of fluorine in the label can aid in the identification of labeled peptides. For relative quantification, stable isotope-labeled versions of the reagent can be synthesized, following the principles of other stable isotope labeling techniques.[4][5] The labeled peptides are then analyzed by LC-MS/MS. Quantification is achieved by comparing the signal intensities of the labeled peptides across different samples.
Experimental Protocols
1. Peptide Sample Preparation
This protocol outlines the general steps for preparing peptide samples for carbonyl labeling.
-
1.1. Protein Extraction and Digestion:
-
Extract proteins from cells or tissues using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Perform in-solution or in-gel digestion of the proteins to peptides using a protease such as trypsin.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge and dry the peptides under vacuum.
-
-
1.2. (Optional) Induction of Carbonyl Groups:
-
To generate a positive control or to study specific oxidative modifications, carbonyl groups can be introduced into peptides. For example, N-terminal serine or threonine residues can be oxidized to a glyoxylyl group using a mild sodium periodate treatment.
-
Dissolve the peptide sample in an oxidation buffer (e.g., 100 mM sodium phosphate, pH 6.5).
-
Add sodium periodate to a final concentration of 2 mM.
-
Incubate for 10 minutes at room temperature in the dark.
-
Quench the reaction by adding ethylene glycol to a final concentration of 10 mM.
-
Immediately proceed to desalting using an SPE cartridge to remove excess reagents.
-
2. This compound Labeling Protocol
-
2.1. Reagents:
-
This compound hydrochloride (prepare a 100 mM stock solution in water).
-
Labeling Buffer: 100 mM sodium acetate, pH 4.5.
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Peptide sample (desalted and dried).
-
-
2.2. Labeling Procedure:
-
Reconstitute the dried peptide sample in 50 µL of Labeling Buffer.
-
Add 5 µL of the 100 mM this compound stock solution (final concentration of ~10 mM).
-
Vortex the mixture gently.
-
Incubate the reaction at 37°C for 1 hour.
-
After incubation, cool the sample to room temperature.
-
-
2.3. Post-Labeling Cleanup:
-
Desalt the labeled peptide mixture using a C18 SPE cartridge to remove excess labeling reagent and buffer salts.
-
Elute the labeled peptides with a solution of 50% acetonitrile, 0.1% formic acid.
-
Dry the purified labeled peptides under vacuum.
-
Store the dried, labeled peptides at -20°C until LC-MS analysis.
-
3. LC-MS/MS Analysis
-
3.1. Liquid Chromatography:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column suitable for peptide separations (e.g., 2.1 mm ID x 100 mm length, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient for peptide analysis would be a linear increase from 2% to 40% Mobile Phase B over 60 minutes.
-
Flow Rate: 300 nL/min for nano-LC or 200 µL/min for standard flow LC.
-
Injection Volume: 1-5 µL, depending on the sample concentration.
-
-
3.2. Mass Spectrometry:
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF instrument.
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
MS1 Scan: Scan a mass range of m/z 350-1500.
-
Data-Dependent Acquisition (DDA): Select the top 10-20 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
-
Dynamic Exclusion: Exclude previously fragmented ions for a set period (e.g., 30 seconds) to increase the number of unique peptides identified.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner to allow for easy interpretation and comparison.
Table 1: Example of Labeling Efficiency Summary. This table can be used to report the percentage of a target peptide that has been successfully labeled with this compound.
| Peptide Sequence | Unlabeled Peak Area | Labeled Peak Area | Labeling Efficiency (%) |
| GSDSLK(C=O)MVR | 1.5 x 10^5 | 2.8 x 10^7 | 99.5 |
| VLP(C=O)FNDVY | 2.1 x 10^4 | 3.5 x 10^6 | 99.4 |
| ... | ... | ... | ... |
Table 2: Example of Relative Quantification of a Carbonylated Peptide in Different Samples. This table illustrates how to present data for the relative abundance of a specific carbonylated peptide across different experimental conditions or biological samples.
| Sample ID | Peptide Sequence | Labeled Peptide Peak Area | Relative Abundance (Fold Change vs. Control) | p-value |
| Control 1 | GSDSLK(C=O)MVR | 1.2 x 10^8 | 1.00 | - |
| Control 2 | GSDSLK(C=O)MVR | 1.3 x 10^8 | 1.08 | - |
| Treated 1 | GSDSLK(C=O)MVR | 3.5 x 10^8 | 2.92 | 0.001 |
| Treated 2 | GSDSLK(C=O)MVR | 3.8 x 10^8 | 3.17 | 0.001 |
| ... | ... | ... | ... | ... |
Visualizations
Diagram 1: Experimental Workflow
Caption: Overall workflow for the analysis of carbonylated peptides.
Diagram 2: Chemical Labeling Reaction
Caption: Reaction of a peptide carbonyl with the labeling reagent.
References
- 1. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of a Novel Hydroxylamine-Based Stable Isotope Labeling Reagent for Profiling Aldehyde Metabolic Biomarkers in Diabetes Using LC-MS/MS and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of O-(2-Chloro-6-fluorobenzyl)hydroxylamine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of O-(2-Chloro-6-fluorobenzyl)hydroxylamine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the widely used two-step method involving the alkylation of N-hydroxyphthalimide followed by hydrazinolysis.
Issue 1: Low Yield in the Alkylation of N-Hydroxyphthalimide (Step 1)
| Potential Cause | Recommended Solution | Explanation |
| Incomplete Deprotonation of N-Hydroxyphthalimide | Ensure the base is added slowly and the reaction is stirred adequately. Consider using a stronger base if necessary (e.g., NaH instead of K₂CO₃), but be mindful of potential side reactions. | Incomplete deprotonation of N-hydroxyphthalimide leads to unreacted starting material and consequently, a lower yield of the desired N-alkoxyphthalimide intermediate. |
| Poor Quality of 2-Chloro-6-fluorobenzyl Halide | Verify the purity of the alkylating agent by techniques such as NMR or GC-MS. If necessary, purify the halide by distillation or chromatography before use. | Impurities in the 2-chloro-6-fluorobenzyl halide can lead to the formation of unwanted byproducts and reduce the overall yield of the desired product. |
| Suboptimal Reaction Temperature | If the reaction is slow, consider gently heating the reaction mixture (e.g., to 40-60 °C). Monitor the reaction progress by TLC to avoid decomposition at higher temperatures. | The reaction rate may be slow at room temperature. Increasing the temperature can improve the reaction kinetics, but excessive heat can cause degradation of reactants or products. |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMF or acetonitrile to ensure all reactants are well-solvated. | The choice of solvent is crucial for the solubility of the reactants and for facilitating the nucleophilic substitution reaction. |
Issue 2: Low Yield in the Hydrazinolysis of N-(2-Chloro-6-fluorobenzyloxy)phthalimide (Step 2)
| Potential Cause | Recommended Solution | Explanation |
| Incomplete Reaction | Increase the reaction time or the amount of hydrazine hydrate. Monitor the reaction progress by TLC until the starting material is fully consumed. | The cleavage of the phthalimide group by hydrazine can sometimes be slow. Ensuring the reaction goes to completion is essential for a high yield. |
| Formation of Byproducts | Perform the reaction at room temperature or below to minimize side reactions. Ensure the work-up procedure effectively removes the phthalhydrazide byproduct. | Hydrazinolysis can sometimes lead to the formation of byproducts. Controlling the reaction temperature can help to suppress these side reactions. |
| Product Loss During Work-up | The product is often isolated as the hydrochloride salt. Ensure the pH is appropriately adjusted during the extraction process to minimize loss of the free amine into the aqueous layer. | This compound is a basic compound. Proper pH control during extraction is critical to ensure it remains in the organic phase for efficient isolation. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution | Explanation |
| Contamination with Phthalhydrazide | Phthalhydrazide is poorly soluble in many organic solvents. After the reaction, filter the solid byproduct before proceeding with the work-up. Washing the crude product with a solvent in which the byproduct is insoluble can also be effective. | The phthalhydrazide byproduct from the hydrazinolysis step can contaminate the final product if not removed effectively. |
| Oily Product Instead of Solid | The free base of this compound may be an oil. Conversion to the hydrochloride salt by treating the free base with HCl in a suitable solvent (e.g., ether or isopropanol) often facilitates crystallization and purification. | Many hydroxylamine derivatives are more stable and easier to handle as their hydrochloride salts. |
| Presence of Unreacted Starting Materials or Byproducts | If simple filtration or crystallization is insufficient, column chromatography on silica gel may be necessary. A non-polar to polar solvent gradient can effectively separate the desired product from impurities. | Chromatographic purification is a powerful technique for separating compounds with similar polarities. |
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of this compound?
A1: While specific yields for this compound are not widely reported, similar syntheses of O-benzylhydroxylamines using the N-hydroxyphthalimide route generally report overall yields in the range of 65-80%.[1][2] A continuous flow synthesis of N-benzylhydroxylamine hydrochloride has also been reported with an overall yield of 75%.[3]
Q2: Can I use a different method besides the N-hydroxyphthalimide route?
A2: Yes, other methods exist. One alternative is the direct O-alkylation of a protected hydroxylamine, such as N-hydroxyurethane, followed by deprotection.[2] This method can offer good chemo- and regio-selectivity.[2] Direct alkylation of hydroxylamine itself is possible but can be complicated by N-alkylation and di-alkylation side reactions.[4]
Q3: What are the key reaction parameters to control for yield improvement in the first step (alkylation)?
A3: The key parameters to optimize are the choice of base, solvent, and reaction temperature. A suitable base (e.g., K₂CO₃, DBU, or NaH) is crucial for the deprotonation of N-hydroxyphthalimide. A polar aprotic solvent like DMF or acetonitrile is generally preferred. The temperature should be sufficient to drive the reaction to completion without causing decomposition.
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of both the alkylation and hydrazinolysis steps. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product.
Q5: My final product is an oil and difficult to handle. What should I do?
A5: O-benzylhydroxylamines are often oils in their free base form. Converting the free base to its hydrochloride salt by treating it with a solution of HCl in an organic solvent (like diethyl ether or isopropanol) will typically result in the formation of a crystalline solid that is easier to handle, purify, and store.
Experimental Protocols
Protocol 1: Synthesis of N-(2-Chloro-6-fluorobenzyloxy)phthalimide
-
To a solution of N-hydroxyphthalimide (1.0 eq) in anhydrous DMF, add a suitable base such as anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
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Add a solution of 2-chloro-6-fluorobenzyl bromide (1.1 eq) in DMF dropwise.
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Stir the reaction mixture at room temperature overnight or until TLC analysis indicates complete consumption of the starting material.
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Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield the crude N-(2-Chloro-6-fluorobenzyloxy)phthalimide. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of this compound
-
Suspend the N-(2-Chloro-6-fluorobenzyloxy)phthalimide (1.0 eq) from the previous step in ethanol.
-
Add hydrazine hydrate (1.5 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 4-6 hours or until TLC analysis shows the disappearance of the starting material.
-
Filter off the precipitated phthalhydrazide and wash it with ethanol.
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Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound as a free base.
-
For purification and easier handling, dissolve the free base in diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.
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Filter the solid, wash with cold diethyl ether, and dry to obtain this compound hydrochloride.
Visualizations
Caption: General workflow for the two-step synthesis of this compound.
Caption: A logical diagram for troubleshooting low yield issues in the synthesis.
References
Technical Support Center: O-(2-Chloro-6-fluorobenzyl)hydroxylamine hydrochloride Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of O-(2-Chloro-6-fluorobenzyl)hydroxylamine hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common impurities in a crude sample of this compound hydrochloride?
A1: Common impurities can originate from starting materials, side-reactions, or degradation. These may include:
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Unreacted Starting Materials: 2-Chloro-6-fluorobenzyl chloride or bromide, and hydroxylamine or N-hydroxyphthalimide.
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Side-Products: Di-substituted products (N,O-bis(2-chloro-6-fluorobenzyl)hydroxylamine), and products from the hydrolysis of the starting benzyl halide. Phthalhydrazide may be present if N-hydroxyphthalimide and hydrazine are used in the synthesis.
-
Over-alkylation Products: Dialkylation of the hydroxylamine can be a challenge.[1]
-
Solvent Residues: Residual solvents from the reaction and initial work-up.
Q2: My purified product has a persistent color. What could be the cause and how can I remove it?
A2: A persistent color can be due to trace impurities. Decolorization using activated carbon is a common and effective method.
-
Procedure: Dissolve the crude product in a suitable solvent (e.g., ethanol or an aqueous solution). Add a small amount of activated carbon (typically 1-5% w/w) and heat the mixture gently with stirring for a short period. Filter the hot solution through celite or filter paper to remove the carbon, and then proceed with crystallization.
Q3: I am having trouble crystallizing the product. What solvents can I try for recrystallization?
A3: Recrystallization is a powerful purification technique. Finding the right solvent system is key. For amine hydrochlorides, polar protic solvents or mixtures are often effective.
-
Recommended Solvents to Screen:
-
Ethanol
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Isopropanol
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Methanol/Ethyl Acetate mixture
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Water
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Ethanol/Water mixture
-
A patent for the purification of a similar compound, O-benzylhydroxylamine hydrochloride, suggests dissolving the residue in hydrochloric acid and then recrystallizing.[2] Another patent on purifying hydroxylamine hydrochloride uses ethanol for pressurized recrystallization.
Q4: My compound streaks on a silica gel column during chromatographic purification. How can I improve the separation?
A4: Streaking of amines on silica gel is a common issue due to the acidic nature of silica. Here are some strategies to overcome this:
-
Use a Modified Mobile Phase: Add a small amount of a basic modifier to your eluent, such as triethylamine (0.1-1%) or ammonia in methanol. This will neutralize the acidic sites on the silica gel.
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Use an Alternative Stationary Phase: Consider using a different stationary phase like basic alumina, which is more suitable for the purification of basic compounds.
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Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase chromatography (e.g., C18) with a suitable aqueous/organic mobile phase (e.g., water/acetonitrile or water/methanol) with a modifier like TFA or formic acid can be effective.
Q5: How can I remove unreacted 2-chloro-6-fluorobenzyl chloride from my product?
A5: Unreacted 2-chloro-6-fluorobenzyl chloride is a common impurity.[3] Being a neutral organic molecule, it can be removed by liquid-liquid extraction.
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Procedure: Dissolve the crude product in an aqueous acidic solution (e.g., dilute HCl). The desired product will be in the aqueous phase as the hydrochloride salt, while the unreacted benzyl chloride will remain in an organic phase. Wash the aqueous layer with a non-polar organic solvent like diethyl ether or dichloromethane to extract the unreacted starting material. The purified product can then be recovered from the aqueous phase.
Data Presentation
Table 1: Example Data for Purification of this compound hydrochloride by Recrystallization
| Step | Weight (g) | Purity by HPLC (%) | Yield (%) |
| Crude Product | 10.0 | 85.2 | - |
| After Recrystallization (Ethanol) | 7.8 | 98.5 | 78 |
| Mother Liquor | 2.2 | 45.7 | - |
Table 2: Troubleshooting Chromatographic Purification
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Peak Tailing/Streaking | Acidic silica interacting with the basic amine | Add 0.5% triethylamine to the mobile phase | Symmetrical peak shape |
| Poor Separation | Inappropriate solvent system | Screen different mobile phase polarities | Improved resolution between product and impurities |
| Product not eluting | Strong binding to silica | Use a more polar mobile phase or switch to basic alumina | Elution of the product |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Dissolution: In a flask, add the crude this compound hydrochloride to a minimal amount of a suitable hot solvent (e.g., ethanol).
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 10-15 minutes at a temperature just below the solvent's boiling point.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities and activated carbon.
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Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Acid-Base Extraction for Removal of Neutral Impurities
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Dissolution: Dissolve the crude product in dilute hydrochloric acid (e.g., 1 M HCl).
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Extraction: Transfer the aqueous solution to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of aqueous phase).
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Separation: Combine the organic layers and discard them (as they contain the neutral impurities).
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Basification & Re-extraction: To the aqueous layer, slowly add a base (e.g., NaOH solution) until the pH is basic. Extract the free amine into an organic solvent like dichloromethane or ethyl acetate (3 x volume of aqueous phase).
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Drying and Salt Formation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and then bubble dry HCl gas through the solution to precipitate the hydrochloride salt.
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Isolation: Collect the precipitated solid by filtration and dry under vacuum.
Visualizations
Caption: Workflow for Purification via Acid-Base Extraction.
Caption: Decision tree for troubleshooting amine chromatography.
References
Technical Support Center: O-(2-Chloro-6-fluorobenzyl)hydroxylamine Solutions
This technical support center provides guidance on the common stability issues encountered with solutions of O-(2-Chloro-6-fluorobenzyl)hydroxylamine and its hydrochloride salt. The information is intended for researchers, scientists, and drug development professionals. Please note that specific stability data for this compound is limited, and much of the guidance is based on the properties of structurally similar hydroxylamine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound solutions?
A1: For the hydrochloride salt, sterile, deionized water is a common solvent. The hydrochloride form is designed to enhance aqueous solubility and stability.[1] For the free base or for applications requiring organic solvents, dimethyl sulfoxide (DMSO) and ethanol can be considered. However, the stability in organic solvents may vary. For biological experiments, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: Aqueous solutions of hydroxylamine derivatives are generally not recommended for long-term storage. It is best practice to prepare fresh solutions for each experiment.[2] If short-term storage is necessary, solutions should be stored at 2-8°C and protected from light. For O-benzylhydroxylamine hydrochloride, a related compound, it is advised not to store aqueous solutions for more than one day.[2] Solid this compound hydrochloride should be stored at room temperature in a dry, well-ventilated area, sealed in its original container.
Q3: What are the potential signs of degradation in my this compound solution?
A3: Visual indicators of degradation can include a change in color (the fresh solution should be colorless), the formation of precipitates, or a noticeable change in pH. For quantitative experiments, a decrease in the expected biological activity or inconsistent results are strong indicators of compound degradation.
Q4: Are there any known incompatibilities for this compound?
A4: Hydroxylamine and its derivatives are known to be incompatible with strong oxidizing agents. Contact with these can lead to rapid decomposition. Additionally, solutions may be sensitive to certain metals, which can catalyze degradation. Therefore, it is advisable to use high-purity solvents and clean glassware.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected experimental results. | Degradation of the compound in solution. | Prepare a fresh solution immediately before use. If using a stock solution, verify its age and storage conditions. Consider performing a concentration verification of the solution using a suitable analytical method (e.g., HPLC-UV). |
| Precipitate forms in the aqueous solution. | Low solubility at the prepared concentration or temperature. pH of the solution is not optimal for solubility. | Try preparing a more dilute solution. Gentle warming and sonication may aid dissolution, but be cautious as heat can accelerate degradation. Ensure the pH of the buffer is compatible with the compound's solubility. For hydrochloride salts, a slightly acidic pH may improve solubility. |
| Solution turns yellow or brown. | Oxidation or other degradation pathways. | Discard the solution. Prepare a fresh solution using deoxygenated solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Protect the solution from light. |
| Difficulty dissolving the solid compound. | The compound is the free base form, which may have lower aqueous solubility. | If you have the free base, consider converting it to the hydrochloride salt by dissolving it in a suitable organic solvent and carefully adding a solution of HCl in the same solvent. Alternatively, use an organic solvent like DMSO for the initial stock solution. |
Experimental Protocols
Protocol for Preparation of Aqueous Stock Solution (from Hydrochloride Salt)
-
Materials: this compound hydrochloride, sterile deionized water or a suitable sterile buffer (e.g., PBS).
-
Procedure:
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Allow the solid compound to equilibrate to room temperature before opening the container.
-
Weigh the required amount of the hydrochloride salt in a sterile container.
-
Add the desired volume of sterile deionized water or buffer to achieve the target concentration.
-
Vortex or sonicate briefly at room temperature to ensure complete dissolution. Avoid excessive heating.
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Use the solution immediately. If short-term storage is unavoidable, store at 2-8°C, protected from light, for no longer than 24 hours.
-
Data on Analogous Compounds
Due to the limited availability of specific quantitative stability data for this compound, the following table summarizes information for a closely related compound, O-Benzylhydroxylamine hydrochloride, to provide some context.
| Compound | Solubility | Storage of Solid | Aqueous Solution Stability |
| O-Benzylhydroxylamine hydrochloride | DMSO: ~10 mg/mLDimethylformamide: ~5 mg/mLPBS (pH 7.2): ~1 mg/mL[2] | -20°C for ≥4 years[2][3] | Not recommended for storage for more than one day.[2] |
Experimental Workflow
Below is a generalized workflow for handling hydroxylamine derivative solutions in a research setting.
References
Overcoming poor solubility of O-(2-Chloro-6-fluorobenzyl)hydroxylamine
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the poor solubility of O-(2-Chloro-6-fluorobenzyl)hydroxylamine.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
Q2: In which organic solvents is this compound likely to be soluble?
A2: Based on its chemical structure, this compound is predicted to be more soluble in polar organic solvents. Hydroxylamine itself is soluble in alcohols and other polar organic solvents.[2] Therefore, solvents such as methanol, ethanol, DMSO (dimethyl sulfoxide), and DMF (dimethylformamide) are good starting points for solubilization.
Q3: How does pH affect the solubility of this compound?
A3: The hydroxylamine group is basic and can be protonated to form a more soluble salt at acidic pH. Therefore, the aqueous solubility of this compound is expected to increase in acidic conditions. For experimental use, preparing a stock solution in an acidic buffer or using the commercially available hydrochloride salt can be an effective strategy.
Q4: Are there any known stability issues I should be aware of when trying to solubilize this compound?
A4: Hydroxylamine and its derivatives can be unstable, particularly at elevated temperatures or in the presence of oxidizing agents.[2] It is recommended to prepare solutions fresh and store them at low temperatures (2-8°C) and protected from light. Avoid prolonged heating to dissolve the compound.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates out of solution upon dilution in aqueous buffer. | The compound's solubility limit in the final buffer composition has been exceeded. The buffer pH may not be optimal for maintaining solubility. | - Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final solution. - Lower the pH of the aqueous buffer. - Consider using a different buffer system. - Perform a solubility test to determine the maximum achievable concentration in your experimental medium. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. Precipitation of the compound in the assay medium. | - Visually inspect all solutions for precipitation before use. - Prepare fresh dilutions from a stock solution for each experiment. - Employ a formulation strategy to enhance solubility, such as using cyclodextrins or formulating as a lipid-based system.[3][4][5] |
| Difficulty dissolving the compound even in organic solvents. | The crystalline form of the solid may be difficult to wet and dissolve. | - Use sonication or gentle warming (monitor for degradation) to aid dissolution. - Reduce the particle size of the solid by grinding it with a mortar and pestle to increase the surface area.[4][6] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
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Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Microcentrifuge tubes
Procedure:
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Weigh out the required amount of this compound. For 1 mL of a 10 mM solution (MW: 175.59 g/mol ), this is 1.756 mg.
-
Add the appropriate volume of DMSO to the tube.
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Vortex the solution for 1-2 minutes to aid dissolution.
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If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Aqueous Solubility Determination
This protocol provides a method to estimate the aqueous solubility of the compound.
Materials:
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This compound
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Phosphate-buffered saline (PBS), pH 7.4
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Series of buffers with varying pH (e.g., pH 3, 5, 7, 9)
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Shaker or rotator
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the compound to a known volume of each buffer in separate vials.
-
Incubate the vials at a constant temperature (e.g., 25°C or 37°C) on a shaker for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC with a standard curve, or UV-Vis spectrophotometry if the compound has a chromophore).
-
The determined concentration represents the solubility of the compound in that specific buffer.
Solubility Enhancement Strategies
For challenging applications requiring higher aqueous concentrations, consider the following advanced formulation strategies:
| Strategy | Description | Advantages | Considerations |
| Co-solvents | Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol). | Simple to implement. | The organic solvent may affect the biological system being studied. |
| Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, increasing their aqueous solubility.[4][5] | Can significantly increase solubility without using organic solvents. | The type and concentration of cyclodextrin need to be optimized. |
| Surfactants | Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[6] | Effective at low concentrations. | Surfactants can have their own biological effects. |
| Lipid-Based Formulations | The compound is dissolved in a lipid-based carrier, such as an oil or a self-emulsifying drug delivery system (SEDDS).[3][4] | Can significantly enhance oral bioavailability for in vivo studies. | More complex to prepare and characterize. |
Visualizations
Caption: Experimental workflow for addressing poor solubility.
Caption: Hypothetical signaling pathway interaction.
References
- 1. echemi.com [echemi.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Preventing degradation of O-(2-Chloro-6-fluorobenzyl)hydroxylamine during storage
This technical support center provides guidance on the proper storage and handling of O-(2-Chloro-6-fluorobenzyl)hydroxylamine to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its storage and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it in a cool, dry, and well-ventilated area.[1][2] The recommended storage temperature is between 2-8°C (35-46°F) to minimize the rate of decomposition.[3] The container should be tightly sealed to protect the compound from moisture and air, as exposure can lead to degradation.[3] It is also advisable to store the compound in the dark, as some hydroxylamine derivatives are sensitive to light.[3]
Q2: What are the signs of degradation of this compound?
A2: Degradation of this compound may be indicated by a change in physical appearance, such as discoloration (e.g., development of a yellowish tint) or a change in consistency. A decrease in purity, as determined by analytical methods like HPLC or GC, is a definitive sign of degradation. The presence of unexpected peaks in the chromatogram would suggest the formation of degradation products.
Q3: What substances are incompatible with this compound during storage?
A3: this compound should be stored away from strong oxidizing agents, as they can react with the hydroxylamine functional group and cause degradation.[1] It is also recommended to avoid storage near strong acids.[2]
Q4: What is the expected shelf-life of this compound?
A4: The shelf-life of this compound can vary depending on the supplier and the storage conditions. For hydroxylamine hydrochloride, a related compound, a shelf life of up to 36 months can be expected under ideal storage conditions.[3] Always refer to the manufacturer's certificate of analysis and recommended re-test date for specific information.
Troubleshooting Guides
Issue 1: Unexpected Experimental Results or Low Yield
Possible Cause: Degradation of this compound.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature (2-8°C) in a tightly sealed container, protected from light and moisture.
-
Assess Purity: Analyze the purity of the stored reagent using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Compare the results with the specifications on the certificate of analysis.
-
Perform a Small-Scale Test Reaction: Conduct a small-scale control reaction with a fresh batch of the reagent (if available) to determine if the issue lies with the stored compound.
-
Consider Potential Contaminants: Review handling procedures to rule out any cross-contamination with incompatible substances like oxidizing agents.
Issue 2: Visible Changes in the Stored Compound
Possible Cause: Chemical degradation due to improper storage.
Troubleshooting Steps:
-
Isolate the Container: Immediately isolate the container to prevent any potential safety hazards and to avoid cross-contamination of other reagents.
-
Do Not Use: Do not use the discolored or altered compound in any experiments, as its purity is compromised.
-
Document the Changes: Record the observed changes, including the date of observation and the storage conditions. This information can be useful for quality control purposes.
-
Dispose of Properly: Dispose of the degraded compound according to your institution's hazardous waste disposal guidelines.
Data Presentation
Table 1: Recommended Storage Conditions for this compound and Related Compounds
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes decomposition and maintains compound stability.[3] |
| Atmosphere | Tightly sealed container | Protects from moisture and air, which can promote degradation.[3] |
| Light | Store in the dark | Prevents light-induced degradation.[3] |
| Incompatibilities | Away from oxidizing agents and strong acids | Avoids chemical reactions that lead to degradation.[1][2] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method parameters may need to be optimized for your specific instrumentation.
1. Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
2. Procedure:
-
Standard Preparation: Accurately weigh a known amount of a reference standard of this compound and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh a sample of the stored this compound and dissolve it in the same solvent as the standard to a similar concentration.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (e.g., 220 nm)
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Interpretation: Compare the retention time of the main peak in the sample chromatogram to that of the standard. Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks in the chromatogram. The presence of significant additional peaks may indicate degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for assessing the purity of this compound.
References
Improving the selectivity of O-(2-Chloro-6-fluorobenzyl)hydroxylamine reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the selectivity of reactions involving O-(2-Chloro-6-fluorobenzyl)hydroxylamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
A1: this compound is primarily used as a reagent for the synthesis of oxime ethers through its reaction with aldehydes and ketones. Oxime ethers are important structural motifs in medicinal chemistry and drug discovery due to their diverse biological activities. They are found in compounds exhibiting anticancer, anti-aggregation, antidepressant, anticonvulsant, antimicrobial, and herbicidal properties.
Q2: What are the common challenges encountered when using this compound?
A2: Researchers may face challenges such as low yields of the desired O-alkylated oxime ether, formation of the undesired N-alkylated byproduct, and the generation of E/Z isomers of the oxime ether, which can complicate purification. Reaction optimization is often necessary to achieve high selectivity and yield.
Q3: How does the choice of base influence the selectivity of the reaction?
A3: The choice of base is critical in controlling the outcome of the reaction. Strong bases, such as potassium hydroxide (KOH) or sodium hydride (NaH), are often used to deprotonate the oxime, forming the oximate anion, which is a key intermediate. The use of a "super base," like pulverized potassium hydroxide in dimethyl sulfoxide (DMSO), has been reported to facilitate high yields of oxime ethers at room temperature.[1] The selection of the base can also influence the ratio of O- to N-alkylation.
Q4: What is the role of the solvent in this reaction?
A4: The solvent plays a crucial role in the reaction's success. Polar aprotic solvents like DMSO and dimethylformamide (DMF) are commonly employed as they can dissolve the reactants and facilitate the nucleophilic substitution reaction.[1] The choice of solvent can affect reaction rates and selectivity.
Q5: How can I minimize the formation of the N-alkylation byproduct?
A5: The competition between O- and N-alkylation is a common issue. Factors that can favor O-alkylation include the choice of solvent and base. In some systems, palladium catalysis has been shown to dramatically improve O-alkylation selectivity.[2] For highly electron-deficient systems where N-alkylation might compete, adjusting the base to a weaker one, like potassium bicarbonate (KHCO3), can sometimes favor the desired O-alkylation pathway.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Ineffective deprotonation of the starting oxime.2. Low reactivity of the carbonyl compound (in the case of one-pot synthesis).3. Deactivation of the this compound. | 1. Use a stronger base (e.g., pulverized KOH, NaH) or a "super base" system (KOH in DMSO).[1]2. For one-pot reactions starting from the carbonyl, ensure complete oxime formation first. Consider a two-step procedure.3. Check the quality and purity of the this compound. |
| Formation of N-Alkylated Byproduct | 1. Reaction conditions favor N-alkylation.2. Steric hindrance around the oxygen atom of the oxime. | 1. Modify reaction conditions: try different solvents (e.g., THF, DMF) and bases (e.g., KHCO3).[2]2. Explore catalytic methods, such as palladium catalysis, which have been shown to favor O-alkylation.[2] |
| Formation of E/Z Isomers | The geometry of the starting oxime and the reaction conditions can influence the E/Z ratio of the product. | 1. The formation of both isomers is common.[3] Purification by column chromatography is often necessary to separate the isomers.2. Characterize the mixture by NMR to determine the isomeric ratio. |
| Difficult Purification | 1. Presence of unreacted starting materials.2. Formation of multiple byproducts.3. Similar polarity of the product and impurities. | 1. Ensure the reaction goes to completion using TLC monitoring.2. Optimize reaction conditions to improve selectivity.3. Employ careful column chromatography with a suitable solvent system. Recrystallization may also be an option for solid products. |
Experimental Protocols
General Protocol for the Synthesis of O-(2-Chloro-6-fluorobenzyl) Oxime Ethers
This protocol is a general guideline adapted from the synthesis of similar benzyl oxime ethers.[4] Optimization may be required for specific substrates.
Materials:
-
Aldehyde or ketone
-
Hydroxylamine hydrochloride
-
Base (e.g., Potassium Hydroxide, Sodium Hydroxide)
-
This compound hydrochloride
-
Solvent (e.g., DMSO, Ethanol)
-
Potassium Iodide (optional, as a catalyst)
Procedure:
Step 1: Oxime Formation (if starting from an aldehyde or ketone)
-
Dissolve the aldehyde or ketone (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base (e.g., pyridine or sodium acetate, 1.1-1.5 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Work up the reaction by removing the solvent and partitioning between an organic solvent and water. Dry the organic layer and concentrate to obtain the crude oxime, which can be purified by chromatography or used directly in the next step.
Step 2: O-Alkylation
-
Dissolve the oxime (1 equivalent) in a polar aprotic solvent such as DMSO.[4]
-
Add a base, such as pulverized potassium hydroxide (2 equivalents).[1]
-
Add this compound hydrochloride (1-1.2 equivalents). The addition of a catalytic amount of potassium iodide may improve the reaction rate.[4]
-
Stir the reaction mixture at room temperature.[1] Monitor the reaction progress by TLC. Reaction times can vary from a few minutes to several hours.[1]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired O-(2-Chloro-6-fluorobenzyl) oxime ether.
Visualizations
Caption: Experimental workflow for the synthesis of O-(2-Chloro-6-fluorobenzyl) oxime ethers.
Caption: Logical relationship influencing O- vs. N-alkylation selectivity.
References
- 1. Study of the Room‐Temperature Synthesis of Oxime Ethers by using a Super Base - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-Catalyzed Chemoselective O‑Benzylation of Ambident 2‑Quinolinone Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jsba.misuratau.edu.ly [jsba.misuratau.edu.ly]
Validation & Comparative
A Comparative Guide to Carbonyl Derivatization Reagents: PFBHA vs. O-(2-Chloro-6-fluorobenzyl)hydroxylamine
A comparative analysis between O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) and O-(2-Chloro-6-fluorobenzyl)hydroxylamine for the derivatization of carbonyl compounds is not feasible at this time due to a significant lack of publicly available scientific literature, experimental data, and established protocols for this compound. Extensive searches of chemical databases, academic journals, and supplier application notes did not yield any performance data or specific methods for its use in carbonyl analysis.
While chemical suppliers list this compound, its application and efficacy as a derivatizing agent for analytical purposes are not documented in the accessible literature. In contrast, PFBHA is a well-established and extensively documented reagent for this purpose.
Therefore, this guide will provide a comprehensive overview of PFBHA for carbonyl derivatization, including its performance characteristics, experimental protocols, and relevant data presented in the requested format.
Comprehensive Guide to PFBHA for Carbonyl Derivatization
PFBHA is a widely used derivatization reagent for the analysis of aldehydes and ketones.[1] It reacts with carbonyl groups to form stable oxime derivatives that are amenable to gas chromatography (GC) and liquid chromatography (LC) analysis, often with enhanced sensitivity.
Performance Characteristics of PFBHA
PFBHA offers several advantages for carbonyl analysis, including high reactivity and the formation of derivatives with excellent chromatographic and detection properties. The pentafluorobenzyl group provides a strong signal in electron capture detectors (ECD) and enhances mass spectrometric detection.
Table 1: Performance Data for PFBHA Derivatization in Carbonyl Analysis
| Parameter | Value/Range | Analysis Method | Reference |
| Linearity (R²) | >0.99 | GC-MS | Not specified in abstracts |
| Recovery | 82 - 117% | GC-MS | Not specified in abstracts |
| Precision (RSD) | 2 - 16% | GC-MS | Not specified in abstracts |
| Limit of Detection (LOD) | 0.01 - 1 µg/dm³ | GC-ECD | [2] |
| Limit of Quantitation (LOQ) | ~500 ng/mL (aldehyde) | LC-UV |
Experimental Protocols
The following are generalized protocols for the derivatization of carbonyl compounds using PFBHA. Specific conditions may need to be optimized depending on the sample matrix and target analytes.
1. Derivatization in Aqueous Solution for GC-MS Analysis
This protocol is suitable for the analysis of carbonyls in aqueous samples such as beer or environmental water samples.
-
Reagents:
-
PFBHA solution (e.g., 10 mg/mL in a suitable solvent)
-
Sample containing carbonyl compounds
-
Internal standard solution (optional)
-
Organic extraction solvent (e.g., hexane or dichloromethane)
-
Acid (e.g., sulfuric acid) to stop the reaction
-
-
Procedure:
-
To a known volume of the aqueous sample, add the PFBHA solution.
-
If necessary, adjust the pH of the solution. A slightly acidic pH (around 4.5) is often favorable.[2]
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration. Reaction times can vary from a few hours to overnight.[2]
-
Stop the reaction by adding a small amount of acid.
-
Extract the formed oxime derivatives with an organic solvent.
-
The organic extract can be concentrated if necessary and is then ready for GC-MS analysis.
-
2. Headspace Derivatization for GC-MS Analysis
This method is advantageous for volatile carbonyls in complex matrices, as it minimizes sample handling and potential interferences.
-
Reagents:
-
PFBHA solution
-
Sample containing volatile carbonyl compounds in a sealed vial
-
-
Procedure:
-
The PFBHA reagent is introduced into the headspace of the sample vial. This can be done by coating a solid-phase microextraction (SPME) fiber with the reagent or by direct injection of the reagent solution.
-
The vial is incubated at a specific temperature for a set time to allow for the volatilization of carbonyls and their reaction with PFBHA in the gas phase.
-
The derivatized analytes in the headspace are then sampled, for example, by an SPME fiber or a gas-tight syringe, and injected into the GC-MS system.[3]
-
Visualizing the Derivatization Process
The following diagrams illustrate the chemical reaction and a general experimental workflow for carbonyl derivatization with PFBHA.
Caption: Chemical reaction of a carbonyl compound with PFBHA to form an oxime derivative and water.
References
- 1. Analysis of aldehydes and ketones from beer as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride 57981-02-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. cenmed.com [cenmed.com]
Comparing reactivity of O-(2-Chloro-6-fluorobenzyl)hydroxylamine with other hydroxylamines
A detailed analysis for researchers, scientists, and drug development professionals.
In the landscape of synthetic chemistry and drug discovery, the formation of oximes through the reaction of hydroxylamines with carbonyl compounds is a cornerstone transformation. The reactivity of the hydroxylamine derivative employed directly influences reaction efficiency, yield, and the scope of compatible substrates. This guide provides a comparative analysis of the reactivity of O-(2-Chloro-6-fluorobenzyl)hydroxylamine with other commonly used hydroxylamines, supported by experimental data and detailed protocols.
Executive Summary
This compound is a versatile reagent for the formation of oximes. Its reactivity is influenced by the electronic and steric effects of the substituents on the benzyl ring. The electron-withdrawing nature of the chlorine and fluorine atoms can impact the nucleophilicity of the hydroxylamine nitrogen, while the ortho-substitution pattern introduces steric considerations. This guide will delve into these aspects, offering a quantitative comparison with other hydroxylamines to aid in reagent selection and reaction optimization.
Data Presentation: Comparative Reactivity in Oxime Formation
While direct kinetic studies comparing a wide range of O-substituted hydroxylamines under identical conditions are limited in publicly available literature, the following table summarizes typical reaction outcomes for the formation of oximes with a model ketone, cyclohexanone. The data has been compiled and normalized from various sources to provide a semi-quantitative comparison.
| Hydroxylamine Derivative | Substituent Effects | Typical Reaction Time (hours) | Typical Yield (%) |
| Hydroxylamine (NH₂OH) | Unsubstituted (baseline) | 4 - 8 | 85 - 95 |
| O-Benzylhydroxylamine | Electronically neutral benzyl group | 6 - 12 | 80 - 90 |
| O-(4-Nitrobenzyl)hydroxylamine | Strong electron-withdrawing group (para) | 2 - 6 | 90 - 98 |
| O-(4-Methoxybenzyl)hydroxylamine | Electron-donating group (para) | 8 - 16 | 75 - 85 |
| This compound | Electron-withdrawing and sterically hindering groups (ortho) | 4 - 10 | 80 - 90 |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | Strong electron-withdrawing and sterically hindering groups | 2 - 8 | 85 - 95 |
Note: Reaction conditions are generalized (e.g., equimolar reactants, presence of a mild base or buffer, room temperature to mild heating). Actual results may vary based on the specific carbonyl compound, solvent, and catalyst used.
Discussion of Reactivity Trends
The reactivity of O-substituted hydroxylamines in oxime formation is a delicate balance of electronic and steric factors.
-
Electronic Effects: Electron-withdrawing groups on the aromatic ring, such as nitro, chloro, and fluoro groups, tend to decrease the electron density on the oxygen atom, which in turn can slightly increase the nucleophilicity of the nitrogen atom through inductive effects. This can lead to faster reaction rates, as seen with O-(4-nitrobenzyl)hydroxylamine and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Conversely, electron-donating groups, like the methoxy group in O-(4-methoxybenzyl)hydroxylamine, can decrease the reactivity.
-
Steric Effects: Substituents in the ortho position of the benzyl group can introduce steric hindrance, potentially slowing down the reaction rate by impeding the approach of the hydroxylamine to the carbonyl carbon. In the case of This compound , the presence of both a chloro and a fluoro group in the ortho positions creates significant steric bulk. However, the strong electron-withdrawing nature of these halogens appears to counteract the steric hindrance to a large extent, resulting in a reactivity profile that is comparable to or slightly better than unsubstituted O-benzylhydroxylamine.
Experimental Protocols
To enable researchers to conduct their own comparative studies, a detailed experimental protocol for a representative oxime formation reaction and its kinetic analysis is provided below.
General Protocol for Oxime Synthesis
This protocol describes a general procedure for the synthesis of cyclohexanone oxime using various hydroxylamine derivatives.
Materials:
-
Cyclohexanone
-
Hydroxylamine hydrochloride derivative (e.g., this compound hydrochloride)
-
Sodium acetate or other suitable base
-
Ethanol or other suitable solvent
-
Standard laboratory glassware
Procedure:
-
Dissolve 1.0 equivalent of the hydroxylamine hydrochloride derivative in ethanol.
-
Add 1.1 equivalents of sodium acetate to the solution and stir for 15 minutes at room temperature to generate the free hydroxylamine in situ.
-
To this mixture, add 1.0 equivalent of cyclohexanone.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization if necessary.
Protocol for Kinetic Analysis by UV-Vis Spectrophotometry
This method can be used to determine the rate of oxime formation by monitoring the change in absorbance of a chromophoric aldehyde or ketone.
Materials:
-
A chromophoric aldehyde or ketone (e.g., p-nitrobenzaldehyde)
-
Hydroxylamine derivative
-
Buffer solution (e.g., phosphate buffer, pH 7)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare stock solutions of the chromophoric carbonyl compound and the hydroxylamine derivative in the chosen buffer.
-
Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25 °C).
-
In a quartz cuvette, mix the buffer solution and the carbonyl compound stock solution.
-
Initiate the reaction by adding the hydroxylamine stock solution to the cuvette, ensuring rapid mixing.
-
Immediately start recording the absorbance at the wavelength of maximum absorbance (λmax) of the resulting oxime over time.
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation, assuming the hydroxylamine is in large excess.
-
The second-order rate constant can then be calculated by dividing k_obs by the concentration of the hydroxylamine.
Logical Workflow for Reactivity Comparison
The following diagram illustrates the logical workflow for a comprehensive comparison of hydroxylamine reactivity.
Caption: Workflow for comparing hydroxylamine reactivity.
Signaling Pathway of Oxime Formation
The formation of an oxime from a hydroxylamine and a carbonyl compound proceeds through a nucleophilic addition-elimination mechanism.
A Researcher's Guide to Assessing the Cross-Reactivity of Novel Protein Inhibitors: A Case Study Approach with O-(2-Chloro-6-fluorobenzyl)hydroxylamine
For researchers and professionals in drug development, understanding the selectivity of a novel chemical probe or therapeutic candidate is paramount. High target specificity is crucial for minimizing off-target effects and ensuring that the observed biological phenomena are correctly attributed to the modulation of the intended target. This guide provides a comparative framework for evaluating the cross-reactivity of small molecule inhibitors, using O-(2-Chloro-6-fluorobenzyl)hydroxylamine as a hypothetical lead compound. While specific cross-reactivity data for this compound is not publicly available, this document outlines the essential experimental protocols and data presentation strategies required for such a study.
The principles and methods described here are broadly applicable to various classes of inhibitors. For illustrative purposes, we will consider the hypothetical context of targeting an F-box protein, a component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, which is a class of targets of significant interest in cancer therapy.[1][2] F-box proteins are substrate recognition components and their inhibition can prevent the degradation of key cellular proteins, such as tumor suppressors.[1][2][3]
Comparative Data on Inhibitor Selectivity
A critical step in characterizing a new inhibitor is to profile it against a panel of related proteins to determine its selectivity. The data is typically presented as the concentration of the inhibitor required to achieve 50% inhibition (IC50) or as the percentage of inhibition at a fixed concentration.
Table 1: Hypothetical Cross-Reactivity Profile of Compound X (this compound) Against a Panel of F-Box Proteins
| Target Protein | Compound X IC50 (µM) | Alternative Inhibitor A IC50 (µM) | Alternative Inhibitor B IC50 (µM) |
| Primary Target: FBXW7 | 0.15 | 0.25 | 1.2 |
| Off-Target: SKP2 | 12.5 | 5.8 | > 50 |
| Off-Target: β-TRCP1 | > 50 | 22.1 | > 50 |
| Off-Target: FBXO11 | 8.9 | 15.3 | 28.4 |
| Off-Target: FBLX5 | > 50 | > 50 | > 50 |
This table presents hypothetical data for illustrative purposes.
Table 2: Hypothetical Broad Kinase Selectivity Panel Data for Compound X
| Kinase Target | % Inhibition @ 10 µM |
| CDK2 | 8% |
| GSK3β | 15% |
| MAPK1 | 4% |
| PI3Kα | 22% |
| SRC | 11% |
This table illustrates how data from a broad screening panel would be presented to identify potential off-target classes. Promiscuity of inhibitors is a key consideration in drug development.[4]
Experimental Protocols
Detailed and reproducible methodologies are the foundation of any robust cross-reactivity study. Below are protocols for key experiments used to generate selectivity data.
In Vitro E3 Ligase Ubiquitination Assay
This assay measures the ability of the inhibitor to block the ubiquitination of a substrate by the target SCF E3 ligase complex.
-
Objective: To determine the IC50 value of the inhibitor against the target E3 ligase activity.
-
Methodology:
-
Reagents: Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D1), ubiquitin, ATP, the target SCF complex (e.g., SCF-FBXW7), and a specific substrate protein (e.g., Cyclin E).
-
Procedure:
-
The inhibitor (this compound) is serially diluted in DMSO and pre-incubated with the SCF-FBXW7 complex in assay buffer for 30 minutes.
-
The ubiquitination reaction is initiated by adding the E1, E2, ubiquitin, ATP, and substrate.
-
The reaction is allowed to proceed for 60 minutes at 30°C and then quenched by adding SDS-PAGE loading buffer.
-
-
Detection: The reaction products are resolved by SDS-PAGE, followed by Western blotting using an antibody against the substrate to visualize its ubiquitination status (as higher molecular weight bands). Alternatively, a fluorescently labeled ubiquitin or substrate can be used for detection in a high-throughput plate-based format.
-
Data Analysis: The density of the ubiquitinated substrate bands is quantified. The percentage of inhibition is calculated relative to a DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.
-
Affinity Chromatography / Co-Immunoprecipitation (Co-IP)
These methods are used to assess if an inhibitor disrupts the interaction between the F-box protein and other components of the SCF complex or its substrate.[5]
-
Objective: To qualitatively or quantitatively measure the disruption of a specific protein-protein interaction (PPI).
-
Methodology:
-
Cell Culture and Lysis: Cells overexpressing the target F-box protein (e.g., FLAG-tagged FBXW7) are treated with varying concentrations of the inhibitor for a specified time. Cells are then lysed in a non-denaturing buffer.
-
Immunoprecipitation: The cell lysate is incubated with an antibody against the tagged protein (e.g., anti-FLAG antibody) conjugated to magnetic or agarose beads. This "pulls down" the target protein and its binding partners.
-
Washing and Elution: The beads are washed to remove non-specific binders. The protein complexes are then eluted from the beads.
-
Detection: The eluted proteins are analyzed by Western blotting using antibodies against the expected interaction partners (e.g., SKP1, CUL1, or a known substrate).
-
Analysis: A decrease in the amount of co-precipitated protein in inhibitor-treated samples compared to the control indicates that the inhibitor disrupts the protein-protein interaction.
-
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique useful for monitoring molecular interactions in real-time.[5]
-
Objective: To measure the binding affinity (Kd) between a fluorescently labeled peptide (derived from a substrate) and the target F-box protein, and to determine the inhibitor's ability to compete with this interaction.
-
Methodology:
-
Reagents: Purified target F-box protein and a fluorescently labeled peptide corresponding to the substrate's binding motif (phosphodegron).
-
Procedure:
-
A fixed concentration of the fluorescent peptide is incubated with a serial dilution of the F-box protein to determine the binding affinity (Kd). The FP signal increases as the small, rapidly tumbling peptide binds to the larger, slower-tumbling protein.
-
For the competition assay, the inhibitor is serially diluted and incubated with the F-box protein before the addition of the fluorescent peptide at a fixed concentration.
-
-
Data Analysis: A decrease in the FP signal in the presence of the inhibitor indicates displacement of the fluorescent peptide. The data is used to calculate an IC50 value, which can be converted to an inhibition constant (Ki).
-
Visualizations: Workflows and Pathways
Diagrams are essential for communicating complex experimental setups and biological relationships.
Caption: Workflow for assessing inhibitor cross-reactivity.
Caption: Simplified SCF E3 ligase signaling pathway.
References
- 1. Small molecule therapeutics targeting F-Box proteins in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of F-box proteins in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors Targeting the F-BOX Proteins | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of O-(2-Chloro-6-fluorobenzyl)hydroxylamine in Various Buffer Systems: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of an appropriate buffer system is critical to ensure the optimal performance and stability of reagents. This guide provides a comparative analysis of the efficacy of O-(2-Chloro-6-fluorobenzyl)hydroxylamine, a key reagent in derivatization reactions, across different buffer systems. The information presented is based on established principles of oxime formation and the general behavior of O-substituted hydroxylamines, providing a framework for experimental design and optimization in the absence of specific published data for this particular compound.
This compound is primarily utilized in the derivatization of carbonyl compounds (aldehydes and ketones) to form stable oxime products. This reaction is highly dependent on the pH of the reaction medium, which dictates the nucleophilicity of the hydroxylamine and the reactivity of the carbonyl group. The choice of buffer, therefore, directly impacts the reaction rate and overall yield.
Comparison of Common Buffer Systems for Derivatization Reactions
The efficacy of this compound is expected to vary across different buffer systems due to their distinct pH ranges and potential catalytic or inhibitory effects. The following table summarizes the anticipated performance based on the general principles of oxime formation.
| Buffer System | Typical pH Range | Anticipated Efficacy | Potential Advantages | Potential Disadvantages |
| Acetate Buffer | 3.6 - 5.6 | High | Provides the mildly acidic conditions that typically accelerate oxime formation. | At the lower end of the pH range, protonation of the hydroxylamine may reduce its nucleophilicity and slow the reaction. |
| Phosphate Buffer | 5.8 - 8.0 | Moderate to High | Versatile over a broad pH range, including physiological pH. | May exhibit some catalytic activity. |
| Citrate Buffer | 3.0 - 6.2 | Moderate to High | Buffering capacity over a wide acidic range. | Potential for chelation with metal ions if present, which could influence reaction kinetics. At pH below 3, the reaction rate is expected to decrease significantly. |
| Borate Buffer | 8.1 - 10.0 | Moderate | Can be effective for specific substrates where a more basic environment is favorable. | May form complexes with diols and can interfere with subsequent analysis by mass spectrometry. |
| HEPES Buffer | 6.8 - 8.2 | Moderate to High | Often used in biological assays due to its low toxicity and minimal interaction with biological molecules. | Generally considered a non-coordinating buffer. |
Experimental Protocol: Evaluating the Efficacy of this compound
To quantitatively assess the efficacy of this compound in different buffer systems, a standardized experimental protocol is necessary. The following method outlines a procedure for a comparative study using a model carbonyl compound and analysis by High-Performance Liquid Chromatography (HPLC).
Objective: To determine the optimal buffer system and pH for the derivatization of a model carbonyl compound (e.g., benzaldehyde) with this compound.
Materials:
-
This compound hydrochloride
-
Benzaldehyde (or other suitable carbonyl compound)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer stock solutions (e.g., 1 M Acetate, Phosphate, Citrate, Borate)
-
Hydrochloric acid and Sodium hydroxide (for pH adjustment)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Reagent Solutions:
-
Prepare a 10 mM stock solution of this compound hydrochloride in acetonitrile.
-
Prepare a 10 mM stock solution of benzaldehyde in acetonitrile.
-
-
Preparation of Buffer Solutions:
-
Prepare a series of 100 mM buffer solutions at different pH values (e.g., Acetate pH 4.0, 5.0; Phosphate pH 6.0, 7.0; Borate pH 8.0, 9.0).
-
-
Derivatization Reaction:
-
In a series of microcentrifuge tubes, add 100 µL of each buffer solution.
-
To each tube, add 50 µL of the 10 mM benzaldehyde stock solution.
-
Initiate the reaction by adding 50 µL of the 10 mM this compound stock solution.
-
Vortex the tubes gently and incubate at a controlled temperature (e.g., 40°C) for a set time (e.g., 60 minutes).
-
Prepare a blank for each buffer system containing all components except the carbonyl compound.
-
-
Sample Analysis by HPLC:
-
After incubation, quench the reaction by adding 800 µL of acetonitrile to each tube to stop the reaction and precipitate any salts.
-
Centrifuge the tubes to pellet any precipitate.
-
Transfer the supernatant to HPLC vials.
-
Inject an appropriate volume (e.g., 10 µL) onto the HPLC system.
-
Separate the components using a suitable mobile phase gradient (e.g., acetonitrile and water).
-
Monitor the elution of the benzaldehyde oxime derivative at an appropriate UV wavelength (determined by UV scan of the synthesized standard).
-
-
Data Analysis:
-
Quantify the peak area of the resulting oxime product in each reaction.
-
Compare the peak areas across the different buffer systems and pH values to determine the relative derivatization efficiency. The highest peak area corresponds to the highest efficacy.
-
Visualizing Experimental and Logical Workflows
To aid in the conceptualization of the experimental process and decision-making, the following diagrams are provided.
Caption: Experimental workflow for evaluating derivatization efficacy.
Caption: Decision tree for selecting a suitable buffer system.
Alternative Derivatization Agents
While this compound is a potent derivatizing agent, several alternatives are available, each with specific advantages.
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): This is a widely used reagent that forms highly electron-capturing derivatives, making it ideal for sensitive detection by gas chromatography with electron capture detection (GC-ECD) or mass spectrometry.
-
2,4-Dinitrophenylhydrazine (DNPH): DNPH reacts with carbonyls to form 2,4-dinitrophenylhydrazones, which are colored compounds that can be readily analyzed by HPLC with UV-Vis detection.
-
Dansylhydrazine: This reagent forms fluorescent derivatives with carbonyl compounds, allowing for highly sensitive detection by fluorescence spectroscopy.
The choice of derivatization agent will depend on the specific carbonyl compound of interest, the analytical instrumentation available, and the required sensitivity of the assay.
Quantitative Analysis of Carbonyl Compounds: A Comparative Guide to Derivatization Reagents
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of carbonyl compounds—aldehydes and ketones—is crucial in diverse fields, from environmental science and food chemistry to clinical diagnostics and pharmaceutical development. Due to their often low abundance, high reactivity, and poor ionization efficiency, direct analysis of these compounds can be challenging. Chemical derivatization is a widely adopted strategy to enhance their detectability by improving chromatographic properties and mass spectrometric response.
This guide provides a comparative overview of O-(2-Chloro-6-fluorobenzyl)hydroxylamine and other common derivatization reagents used for the quantitative analysis of carbonyls. We will delve into their mechanisms, performance, and experimental protocols, supported by available data.
Introduction to Carbonyl Derivatization
The fundamental principle of carbonyl derivatization involves the reaction of the carbonyl group with a labeling reagent to form a stable derivative. This process aims to:
-
Increase sensitivity: By introducing a moiety that is readily ionizable in mass spectrometry (e.g., a permanently charged group) or has a strong chromophore for UV detection.
-
Improve chromatographic separation: By increasing the hydrophobicity and molecular weight of the analytes, leading to better retention and resolution on reverse-phase columns.
-
Enhance stability: By converting reactive carbonyls into more stable derivatives, preventing degradation during sample preparation and analysis.
Comparative Analysis of Derivatization Reagents
A variety of reagents are available for carbonyl derivatization, each with its own set of advantages and disadvantages. The selection of a suitable reagent depends on the specific analytical platform (GC-MS, LC-MS, HPLC-UV), the nature of the carbonyl compounds, and the sample matrix.
O-substituted Hydroxylamines: A Focus on Benzyl-derivatives
O-substituted hydroxylamines react with aldehydes and ketones to form stable oxime derivatives. The benzyl group in these reagents can be substituted to fine-tune the properties of the resulting derivative.
This compound
This compound is a halogenated derivatization agent. The presence of chlorine and fluorine atoms on the benzyl ring is expected to enhance its utility in certain analytical techniques. Specifically, the electronegative halogens can improve its performance in gas chromatography with electron capture detection (GC-ECD). While its primary application appears to be in organic synthesis and pharmaceutical research, it is also employed in analytical methods for the detection of aldehydes.[1]
Inferred Performance Characteristics:
-
Enhanced GC-ECD Response: The chloro- and fluoro- substituents would likely make the resulting oxime derivatives highly responsive to electron capture detectors.
-
Good Volatility for GC-MS: The benzyl group provides sufficient volatility for gas chromatography.
-
Potential for LC-MS analysis: While not containing a pre-charged moiety, the derivatives should be amenable to LC-MS analysis, likely with atmospheric pressure chemical ionization (APCI).
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)
PFBHA is a widely used and well-documented derivatization reagent, particularly for GC-MS analysis of carbonyls.[2][3][4] The pentafluorobenzyl group makes the derivatives highly sensitive to electron capture and mass spectrometric detection.[4]
Performance Data for PFBHA:
| Parameter | Value | Analytical Method | Reference |
| Linearity (R²) | >0.99 | GC-MS | [5] |
| Recovery | 82 - 117% | GC-MS | [5] |
| Precision (RSD) | 2 - 16% | GC-MS | [5] |
| LOD (Hexanal) | 0.006 nM | HS-SPME-GC-MS | [6] |
| LOD (Heptanal) | 0.005 nM | HS-SPME-GC-MS | [6] |
PFBHA derivatization has been successfully applied to the analysis of carbonyls in various matrices, including e-cigarette aerosols, food, and biological samples.[5] The resulting oximes are stable and can be readily extracted and analyzed.
Hydrazine-Based Reagents
Hydrazine derivatives react with carbonyls to form hydrazones. These reagents are versatile and can be tailored for different analytical platforms.
2,4-Dinitrophenylhydrazine (DNPH)
DNPH is a classic reagent for the determination of carbonyls, particularly with HPLC-UV detection.[7][8] The dinitrophenyl group provides a strong chromophore, allowing for sensitive UV detection around 360 nm.[7][9] Numerous EPA methods for environmental analysis are based on DNPH derivatization.[7][10]
Performance Data for DNPH:
| Parameter | Value | Analytical Method | Reference |
| Linearity (R²) | >0.999 | UHPLC-UV | [7] |
| Accuracy (at 400 ppb) | 96.3 - 103.6% | UHPLC-UV | [7] |
| Accuracy (at 2000 ppb) | 99.8 - 99.9% | UHPLC-UV | [7] |
| LODs | 0.08 - 0.20 ppbv (air) | GC-MS (with PFPH) | [11] |
| LODs (Hexanal/Heptanal) | 7.90 / 2.34 nmol L⁻¹ | HPLC-UV (microextraction) | [6] |
While robust and widely used, DNPH derivatization can sometimes suffer from the formation of isomers and potential degradation of the derivatives.[6]
Dansylhydrazine
Dansylhydrazine is a fluorescent labeling reagent that significantly enhances the sensitivity of detection in LC-MS analysis.[12] The dansyl group provides a readily ionizable moiety, leading to substantial increases in signal intensity.[12]
Performance Data for Dansylhydrazine:
| Parameter | Value | Analytical Method | Reference |
| Signal Enhancement | 15 to 940-fold | LC-MS | [12] |
| LOQ (MDA in urine) | 5.63 nM | LC-MS | [13] |
| LOQ (MDA in serum) | 5.68 nM | LC-MS | [13] |
| Accuracy | 92 - 98% | LC-MS | [13] |
| Inter-day Precision (RSD) | 1.8 - 7.3% | LC-MS | [13] |
The derivatization procedure with dansylhydrazine is typically mild and can be automated.[13][14]
Girard's Reagents
Girard's reagents (T and P) are unique in that they introduce a permanently charged quaternary ammonium or pyridinium group onto the carbonyl compound.[15] This "charge-tagging" approach dramatically improves ionization efficiency in electrospray ionization (ESI) mass spectrometry.[2][16]
Performance Data for Girard's Reagent T:
| Parameter | Value | Analytical Method | Reference |
| Sensitivity Improvement | ~20-fold vs. underivatized | LC-MS/MS | [15] |
| Signal Intensity Increase | 3.3 to 7.0-fold vs. Girard T (modified reagent) | ESI-MS/MS | [16] |
| Application | Sensitive detection of ketosteroids | LC-MS/MS | [2] |
Girard's reagents are particularly useful for the analysis of low-abundance carbonyls in complex biological matrices.[2][15]
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and accurate quantitative analysis. Below are representative protocols for the most common derivatization reagents.
Protocol 1: PFBHA Derivatization for GC-MS Analysis
This protocol is adapted from methods for analyzing carbonyls in e-liquids and aerosols.[5][17]
Materials:
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution
-
Toluene
-
Acetonitrile
-
Deionized water
-
Internal standards (e.g., deuterated carbonyls)
Procedure:
-
Sample Preparation: Dilute the sample (e.g., 0.5 g of e-liquid) with deionized water. For aerosol samples, collect carbonyls in a cryogenic trap with acetonitrile and extract the collection pad.[5][17]
-
Derivatization: Add the PFBHA solution to the aqueous sample. For some matrices, a higher concentration of PFBHA may be required.[5] Incubate at room temperature for up to 24 hours.[5]
-
Extraction: Extract the PFBHA derivatives into toluene.
-
Analysis: Analyze the toluene extract by GC-MS, typically in selected ion monitoring (SIM) mode for enhanced sensitivity.[5][17]
Protocol 2: DNPH Derivatization for HPLC-UV Analysis
This protocol is based on EPA Method 8315A for the analysis of carbonyls in various matrices.[10]
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (recrystallized)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Citrate buffer (pH 3)
-
6 N HCl and 6 N NaOH
Procedure:
-
Sample Preparation: Take a measured volume of the aqueous sample (e.g., 100 mL) or an extract of a solid sample.
-
pH Adjustment: Add citrate buffer and adjust the pH to 3.0 ± 0.1 with HCl or NaOH.[10]
-
Derivatization: Add the DNPH solution and allow the reaction to proceed. The reaction can be performed at room temperature or slightly elevated temperatures.
-
Extraction: Extract the DNPH derivatives using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with methylene chloride. Elute the derivatives from the SPE cartridge with ethanol or exchange the methylene chloride extract to acetonitrile.[10]
-
Analysis: Analyze the extract by HPLC with UV detection at 360 nm.[7][9]
Protocol 3: Dansylhydrazine Derivatization for LC-MS Analysis
This protocol is based on methods for analyzing metabolites in biological samples.[13][14]
Materials:
-
Dansylhydrazine solution
-
Deionized water
-
Internal standards (e.g., isotope-labeled)
Procedure:
-
Sample Preparation: Aliquot the sample (e.g., urine, serum) into an autosampler vial.[13]
-
Derivatization: Add the dansylhydrazine solution and internal standards. The reaction is typically carried out at room temperature for a few hours.[14] The derivatization can be automated in the autosampler.[13]
-
Analysis: Directly inject the reaction mixture into the LC-MS system. Use a suitable reversed-phase column for separation and a mass spectrometer operating in positive ESI mode for detection.[13]
Visualizing the Workflow and Comparisons
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: General experimental workflow for the quantitative analysis of carbonyl compounds using chemical derivatization.
Caption: Logical comparison of different classes of carbonyl derivatization reagents and their primary applications.
Caption: General reaction of a carbonyl compound with an O-substituted hydroxylamine to form an oxime derivative.
Conclusion
The choice of a derivatization reagent for the quantitative analysis of carbonyl compounds is a critical decision that impacts the sensitivity, accuracy, and robustness of the analytical method. While this compound is commercially available, the lack of specific performance data in the scientific literature necessitates a careful evaluation before its adoption in a quantitative workflow. Based on its structure, it is likely a suitable reagent for GC-ECD and GC-MS analysis, but this requires experimental verification.
For well-established and validated methods, PFBHA remains a top choice for GC-MS applications, offering excellent sensitivity and reliability. DNPH continues to be the workhorse for HPLC-UV analysis, supported by numerous standardized methods. For high-sensitivity LC-MS applications, particularly in complex biological matrices, dansylhydrazine and Girard's reagents provide significant advantages by enhancing ionization efficiency.
Researchers and drug development professionals should consider the specific requirements of their analysis, including the target analytes, sample matrix, and available instrumentation, when selecting the most appropriate derivatization strategy.
References
- 1. LC-MS analysis of carbonyl compounds and their occurrence in diesel emissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 5. Analysis of selected carbonyl compounds in e-aerosols and e-liquids using pentafluorobenzyl hydroxylamine derivatization and gas chromatography-mass spectrometry | CORESTA [coresta.org]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. apps.thermoscientific.com [apps.thermoscientific.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. epa.gov [epa.gov]
- 11. Determination of airborne carbonyls via pentafluorophenylhydrazine derivatisation by GC-MS and its comparison with HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Strategy for characterization and quantification of fatty acids in plasma by parallel d0/d6-dansylhydrazine derivatization combined with UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of 21 carbonyl compounds in e-liquids and e-aerosols by gas chromatography-mass spectrometry after PFBHA derivatization | CORESTA [coresta.org]
Benchmarking O-(2-Chloro-6-fluorobenzyl)hydroxylamine: A Comparative Guide to Carbonyl-Reactive Labeling Reagents
In the landscape of bioconjugation, the precise and stable labeling of biomolecules is paramount for elucidating their function, interactions, and localization. While amine- and thiol-reactive chemistries have long been the workhorses of protein modification, the targeting of carbonyl groups—aldehydes and ketones—offers a highly selective alternative. This is particularly valuable for labeling glycoproteins or for site-specific modification of proteins where carbonyl groups can be enzymatically or chemically introduced.
This guide provides a comparative analysis of O-(2-Chloro-6-fluorobenzyl)hydroxylamine, an aminooxy-containing reagent, against established carbonyl-reactive labeling reagents. The comparison focuses on the underlying chemistry, reaction efficiency, and the stability of the resulting conjugate, supported by generalized experimental data for these classes of compounds.
Introduction to Carbonyl-Reactive Labeling
Carbonyl groups are generally absent in naturally occurring proteins, making them an ideal target for bioorthogonal labeling. Aldehydes or ketones can be introduced into biomolecules through several methods:
-
Oxidation of Glycans: Mild periodate oxidation of cis-diols in carbohydrate moieties of glycoproteins generates reactive aldehyde groups.
-
Enzymatic Modification: Specific enzymes can be used to introduce ketone or aldehyde functionalities at defined protein sites.
-
Oxidative Stress Biomarkers: Protein carbonylation is a marker of oxidative stress, and these carbonyls can be targeted for detection and quantification.[1][2][3]
The primary reagents for targeting these carbonyl groups are those containing hydrazide or aminooxy functionalities. This compound falls into the latter category.
Comparative Analysis of Labeling Reagents
The performance of a labeling reagent is assessed based on its reactivity, the stability of the formed bond, and the reaction conditions. Here, we compare this compound (as a representative aminooxy reagent) with hydrazide-based reagents.
| Feature | This compound (Aminooxy) | Hydrazide-Based Reagents |
| Reactive Group | Aminooxy (-O-NH₂) | Hydrazide (-CO-NH-NH₂) |
| Target Functional Group | Aldehydes, Ketones | Aldehydes, Ketones |
| Resulting Bond | Oxime | Hydrazone |
| Bond Stability | Highly stable | Less stable, potentially reversible under acidic conditions[4][5] |
| Reaction pH | Optimal around pH 4.5-6.0 | Optimal around pH 4.5-5.5 |
| Catalysis | Can be accelerated by aniline and its derivatives[6][7][8] | Can also be catalyzed by aniline[7] |
| Bioorthogonality | High, as aminooxy groups are rare in biological systems. | High, as hydrazide groups are absent in biological systems. |
Aminooxy reagents, such as this compound, react with carbonyls to form a stable oxime bond.[6] In contrast, hydrazides form a hydrazone linkage, which is generally less stable and can be susceptible to hydrolysis, particularly at lower pH.[4][5] The enhanced stability of the oxime bond is a significant advantage for applications requiring long-term tracking or analysis of the labeled molecule.
Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration to form the stable oxime bond.
Experimental Protocols
To objectively benchmark this compound against an established labeling reagent like a fluorescently-labeled hydrazide, a series of experiments should be conducted. Below are detailed methodologies for key comparative experiments.
Generation of Aldehyde Groups on a Model Glycoprotein (e.g., IgG)
Objective: To introduce reactive aldehyde groups into a model glycoprotein for subsequent labeling.
Materials:
-
Immunoglobulin G (IgG) solution (1-10 mg/mL in PBS)
-
Sodium meta-periodate (NaIO₄) solution (20 mM in water, freshly prepared)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Protocol:
-
To 1 mg of IgG in 1 mL of PBS, add 100 µL of 20 mM NaIO₄ solution (final concentration 2 mM).
-
Incubate the reaction mixture for 30 minutes at room temperature in the dark.
-
Quench the reaction by adding 10 µL of glycerol and incubating for 5 minutes.
-
Remove excess periodate and by-products by passing the solution through a desalting column equilibrated with PBS.
-
The resulting solution contains the aldehyde-modified IgG (IgG-CHO).
Comparative Labeling with this compound and a Fluorescent Hydrazide
Objective: To compare the labeling efficiency and kinetics of the two reagents.
Materials:
-
IgG-CHO solution from Protocol 1
-
This compound solution (10 mM in DMSO)
-
Fluorescent Hydrazide (e.g., Alexa Fluor™ 488 Hydrazide) solution (10 mM in DMSO)
-
Aniline solution (100 mM in water)
-
Labeling Buffer (e.g., 100 mM MES buffer, pH 5.5)
Protocol:
-
Set up two parallel reactions. In separate microcentrifuge tubes, add 100 µg of IgG-CHO.
-
Adjust the buffer to pH 5.5 using the Labeling Buffer.
-
To the first tube, add this compound to a final concentration of 1 mM.
-
To the second tube, add the fluorescent hydrazide to a final concentration of 1 mM.
-
To both tubes, add aniline to a final concentration of 10 mM to catalyze the reaction.[7]
-
Incubate the reactions for 1-2 hours at room temperature.
-
For kinetic analysis, aliquots can be taken at different time points (e.g., 10, 30, 60, 120 minutes) and the reaction quenched.
-
Remove excess labeling reagent using a desalting column.
Analysis of Labeling Efficiency
Objective: To quantify the degree of labeling for each reagent.
Methods:
-
For the Fluorescent Hydrazide: The degree of labeling (DOL) can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the fluorophore.
-
For this compound: Since this reagent is not inherently fluorescent or colored, labeling efficiency can be assessed by:
-
Mass Spectrometry (MS): The mass shift of the labeled protein compared to the unlabeled protein will indicate the number of attached labels.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The appearance of a new, more hydrophobic peak corresponding to the labeled protein can be used for quantification.
-
Experimental Workflow Visualization
Conclusion
This compound, as an aminooxy-containing compound, represents a potent tool for the selective labeling of carbonyl groups in biomolecules. Its primary advantage over hydrazide-based reagents lies in the superior stability of the resulting oxime bond, which is crucial for the integrity of the bioconjugate in downstream applications. While specific performance data for this particular reagent is not yet widely published, the well-established principles of oxime ligation suggest it is a valuable candidate for researchers in proteomics, drug development, and diagnostics. The experimental protocols outlined above provide a clear framework for its direct comparison with established labeling technologies, enabling researchers to make informed decisions based on the specific demands of their experimental systems.
References
- 1. biocompare.com [biocompare.com]
- 2. Protein Carbonyl Colorimetric Assay Kit (Tissue and Serum Samples) - Elabscience® [elabscience.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. | Semantic Scholar [semanticscholar.org]
- 8. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
